molecular formula C9H13NO B1282996 4-(2-Aminopropan-2-yl)phenol

4-(2-Aminopropan-2-yl)phenol

Cat. No.: B1282996
M. Wt: 151.21 g/mol
InChI Key: YOZMIMYRFCYAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminopropan-2-yl)phenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-aminopropan-2-yl)phenol

InChI

InChI=1S/C9H13NO/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6,11H,10H2,1-2H3

InChI Key

YOZMIMYRFCYAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)N

Origin of Product

United States

Foundational & Exploratory

4-(2-Aminopropan-2-yl)phenol CAS 117580-09-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)phenol

A Note on Chemical Identity: This guide focuses on the chemical entity commonly known as 4-(2-amino-2-methylpropyl)phenol, which corresponds to the IUPAC name 4-(2-aminopropan-2-yl)phenol. The correct CAS number for this compound is 51706-55-9 . The initially provided CAS number, 117580-09-3, could not be definitively matched to this structure in publicly available scientific databases and appears to be an error. This document proceeds with the data and literature associated with CAS 51706-55-9.

Introduction

4-(2-Amino-2-methylpropyl)phenol, also known by its synonym p-hydroxyphentermine, is an aromatic amine of significant interest to researchers in medicinal chemistry and drug development.[] Structurally, it features a phenol ring substituted at the para position with a 2-amino-2-methylpropyl group. This arrangement of a hydrophilic amine, a hydrogen-bonding phenol, and a moderately lipophilic backbone gives the molecule a unique physicochemical profile, making it a subject of investigation for various biological activities.[2] This compound is also recognized as a primary metabolite of the sympathomimetic amine, phentermine, a compound with a history of use as an appetite suppressant.[3][4] Consequently, understanding the properties of p-hydroxyphentermine is crucial for elucidating the metabolic fate and overall pharmacological profile of its parent drug.

This technical guide provides a comprehensive overview of 4-(2-amino-2-methylpropyl)phenol, consolidating available data on its physicochemical properties, synthesis, analytical characterization, biological activities, and safety considerations. It is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this and structurally related molecules.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.

PropertyValueSource
IUPAC Name 4-(2-amino-2-methylpropyl)phenol[]
Synonyms p-Hydroxyphentermine, 4-(2-Amino-2,2-dimethylethyl)phenol[][5]
CAS Number 51706-55-9[][2][5][6]
Molecular Formula C₁₀H₁₅NO[][2][6]
Molecular Weight 165.23 g/mol [][2][6]
Appearance Pale Brown to Brown Solid[]
Melting Point 134 - 137 °C[]
Boiling Point 287 °C[2]
Density 1.049 g/cm³[2]
Flash Point 127.3 °C[2]
Solubility DMSO (Slightly), Methanol (Slightly)[]
Topological Polar Surface Area (TPSA) 46.25 Ų[6]
Computed LogP 1.672[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

Synthesis and Characterization

The synthesis of 4-(2-amino-2-methylpropyl)phenol can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two notable synthetic strategies are outlined below.

Synthesis via Fluoride-Ion Catalyzed Condensation

A documented method involves the condensation of 4-hydroxybenzyl alcohols with 2-nitropropane, catalyzed by fluoride ions, followed by the reduction of the nitro group.[7] This approach provides a versatile route to various substituted aminophenols.

Step 1: Synthesis of 4-(2-Methyl-2-nitropropyl)phenol

  • To a solution of 4-hydroxybenzyl alcohol (1 eq.) and 2-nitropropane (1.5 eq.) in a suitable aprotic solvent (e.g., acetonitrile), add a catalytic amount of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq.).

  • Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product, 4-(2-methyl-2-nitropropyl)phenol, by column chromatography on silica gel.

Step 2: Catalytic Hydrogenation to 4-(2-Amino-2-methylpropyl)phenol

  • Dissolve the purified 4-(2-methyl-2-nitropropyl)phenol (1 eq.) in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction until the starting material is consumed (TLC analysis).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(2-amino-2-methylpropyl)phenol.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol Reaction1 Fluoride-Ion Catalyzed Condensation 4-Hydroxybenzyl Alcohol->Reaction1 2-Nitropropane 2-Nitropropane 2-Nitropropane->Reaction1 Intermediate 4-(2-Methyl-2-nitropropyl)phenol Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reaction2 FinalProduct 4-(2-Amino-2-methylpropyl)phenol Reaction2->FinalProduct

Caption: Synthesis workflow for 4-(2-amino-2-methylpropyl)phenol.

Characterization

The identity and purity of synthesized 4-(2-amino-2-methylpropyl)phenol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the phenol ring, a singlet for the benzylic CH₂, and a singlet for the two methyl groups. The amine and hydroxyl protons may appear as broad singlets, and their chemical shifts can be concentration-dependent.

    • ¹³C NMR: Will show distinct signals for the aromatic carbons, the quaternary carbon bearing the amine and methyl groups, the benzylic carbon, and the methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (165.23 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the phenol, N-H stretching of the primary amine, C-H stretches of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.

Biological Activity and Applications

The biological profile of 4-(2-amino-2-methylpropyl)phenol is multifaceted, with research pointing towards several areas of potential therapeutic and scientific interest.

Metabolite of Phentermine

p-Hydroxyphentermine is a known metabolite of phentermine, an amphetamine analog used for short-term weight management.[4] The metabolism of phentermine primarily involves p-hydroxylation and N-hydroxylation.[3][8] The formation of p-hydroxyphentermine is a significant metabolic pathway, and its presence in urine is a reliable indicator of phentermine administration.[3] Understanding the biological activity of this metabolite is therefore essential for a complete toxicological and pharmacological assessment of the parent drug.

Allosteric Modifier of Hemoglobin

Perhaps one of the most intriguing reported activities of 4-(2-amino-2-methylpropyl)phenol and its structural relatives is their ability to act as allosteric modifiers of hemoglobin.[2] Allosteric modifiers bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity.[9] In the context of hemoglobin, these modifiers can decrease its affinity for oxygen, thereby promoting the release of oxygen to tissues.[10][11] This mechanism could have therapeutic potential in conditions characterized by tissue hypoxia.[2]

Potential Antimicrobial and Antidiabetic Properties

Research into derivatives of 4-(2-amino-2-methylpropyl)phenol has suggested potential for antimicrobial and antidiabetic applications.[2] Studies on related phenolic compounds have shown that structural modifications can lead to derivatives with broad-spectrum activity against various pathogens, including gram-positive bacteria and fungi.[12][13] Additionally, some derivatives have demonstrated the ability to inhibit enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.[2][13]

Building Block for Novel Therapeutics

The structural motifs present in 4-(2-amino-2-methylpropyl)phenol—a phenol and a primary amine—make it a valuable building block in medicinal chemistry. It has been utilized in the synthesis of new compounds with potential β-sympathomimetic activity and in the creation of cyclic peptides.[][7]

Mechanism of Action: Allosteric Modulation of Hemoglobin

The ability of certain small molecules to modulate hemoglobin's oxygen affinity is a promising area of drug development. These allosteric effectors typically bind within the central water cavity of the hemoglobin tetramer in its deoxygenated (T-state) conformation, stabilizing this low-affinity state.

G T_state Deoxy-Hb T_state_bound Deoxy-Hb (Stabilized) Effector Allosteric Effector Effector->T_state_bound Binds to central cavity R_state Oxy-Hb T_state_bound->R_state Shifted Equilibrium (Favors T-State) R_state->T_state O₂ Release

Caption: Allosteric modulation of hemoglobin by an effector molecule.

When 4-(2-amino-2-methylpropyl)phenol or a similar effector binds to deoxyhemoglobin, it forms non-covalent interactions (e.g., salt bridges, hydrogen bonds) with amino acid residues lining the binding pocket. This binding event energetically favors the T-state, shifting the allosteric equilibrium away from the high-affinity R-state (oxyhemoglobin). As a result, for a given partial pressure of oxygen, more oxygen is released from hemoglobin, which can enhance oxygen delivery to peripheral tissues.

Safety and Toxicological Profile

The safety profile of 4-(2-amino-2-methylpropyl)phenol is not extensively documented in publicly available literature. However, some information can be gleaned from supplier safety data sheets and by considering its relationship to phentermine.

  • Hazard Statements: The compound is associated with the GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[14]

  • Handling Precautions: Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.[14]

  • Inferred Toxicology: As a metabolite of phentermine, its toxicological properties may share some similarities with the parent drug. Nonclinical studies on phentermine have shown evidence of maternal and developmental toxicity at high doses.[15] However, dedicated toxicological studies on p-hydroxyphentermine are required to establish its specific safety profile. Acute toxicity testing would typically involve determining the LD50 in animal models, and assessing for skin and eye irritation.[16][17]

Conclusion and Future Directions

4-(2-Amino-2-methylpropyl)phenol (CAS 51706-55-9) is a compound with a compelling profile for researchers in pharmacology and medicinal chemistry. Its role as a metabolite of phentermine underscores the importance of its characterization, while its potential as an allosteric modulator of hemoglobin and a scaffold for new antimicrobial and antidiabetic agents highlights its therapeutic promise.

Future research should focus on several key areas:

  • Quantitative Biological Assays: Detailed studies to quantify its potency as an allosteric modulator of hemoglobin, as well as its antimicrobial and enzyme-inhibitory activities.

  • Structural Biology: X-ray crystallography or cryo-EM studies to elucidate the precise binding mode of the compound to hemoglobin and other potential biological targets.

  • Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies to establish a clear safety profile, which is essential for any potential therapeutic development.

  • Analogue Synthesis and SAR Studies: Systematic synthesis of derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity for its various biological targets.

By building on the foundational knowledge presented in this guide, the scientific community can further unlock the potential of 4-(2-amino-2-methylpropyl)phenol and its derivatives.

References

  • Renger, B. (1983). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. Archiv der Pharmazie, 316(3), 193-201.
  • SpectraBase. (n.d.). 4-[(2-Mercapto-2-methyl-propyl)amino]phenol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2009). Pharmacology/Toxicology Review and Evaluation for NDA 22-580. Retrieved from [Link]

  • Sever, P. S., & Weinkam, R. J. (1990).
  • Westphal, F., Rösner, P., & Sauer, C. (2013). [Phentermine--a "weighty" or a dangerous substance?]. Archiv fur Kriminologie, 231(3-4), 118-131.
  • Hubble, V. S., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • PubChem. (n.d.). 2-(Methylamino)-4-(2-methylpropyl)phenol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 202-088. Retrieved from [Link]

  • Ali, S., et al. (2015). Toxicological screening. Oriental Pharmacy and Experimental Medicine, 15(3), 225-233.
  • Verde, C., et al. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. International Journal of Molecular Sciences, 24(6), 5899.
  • Wang, Y., et al. (2020). Toxicology of pharmaceutical and nutritional longevity compounds. Aging, 12(14), 14818-14833.
  • Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
  • Sum, C. Y., & Cho, A. K. (1977). N-oxidation of phentermine to N-hydroxyphentermine by a reconstituted cytochrome P-450 oxidase system from rabbit liver. Drug Metabolism and Disposition, 5(5), 464-468.
  • Di Cera, E. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 4-amino-2-nitrophenol. Retrieved from [Link]

  • Abraham, D. J., et al. (1992). Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)
  • Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Beckett, A. H., & Belanger, P. M. (1975). Metabolism of phentermine and its derivatives in the male Wistar rat. Journal of Pharmacy and Pharmacology, 27(12), 928-936.
  • Sum, C. Y., & Cho, A. K. (1979). The metabolism of N-hydroxyphentermine by rat liver microsomes. Drug Metabolism and Disposition, 7(2), 65-69.
  • Gasser, C. S. (2019). 12: Hemoglobin and allosteric effects. Biology LibreTexts. Retrieved from [Link]

Sources

difference between 4-(2-Aminopropan-2-yl)phenol and tyramine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural and Pharmacological Differences Between 4-(2-Aminopropan-2-yl)phenol and Tyramine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of tyramine and 4-(2-aminopropan-2-yl)phenol. While tyramine is a well-characterized biogenic amine with significant physiological and pharmacological roles, 4-(2-aminopropan-2-yl)phenol, also known as p-hydroxyphentermine, is a less-studied compound. Due to the limited direct pharmacological data on 4-(2-aminopropan-2-yl)phenol, this guide will leverage a structure-activity relationship (SAR) approach, comparing tyramine to the well-known pharmaceutical, phentermine, the non-hydroxylated parent compound of 4-(2-aminopropan-2-yl)phenol. This guide will delve into the chemical structures, synthesis, pharmacological mechanisms, and analytical methodologies for these compounds, providing researchers with a solid foundation for further investigation.

Introduction: A Tale of Two Amines

In the vast landscape of neuroactive compounds, subtle structural modifications can lead to profound differences in pharmacological activity. This guide focuses on two such molecules: tyramine, a naturally occurring trace amine, and 4-(2-aminopropan-2-yl)phenol, a synthetic derivative. Both are phenolic amines, yet their structural nuances dictate distinct interactions with biological targets, leading to different physiological effects.

Tyramine, or 4-(2-aminoethyl)phenol, is endogenously produced from the amino acid tyrosine and is also found in various fermented foods.[1][2] Its physiological roles are multifaceted, acting as a neuromodulator and a precursor for other bioactive amines.[3] In contrast, 4-(2-aminopropan-2-yl)phenol is not a naturally occurring compound but is a metabolite of the synthetic anorectic drug, phentermine.[4] Understanding the differences between these two molecules is crucial for researchers in pharmacology, drug development, and neuroscience.

Chemical and Physical Properties: A Structural Dissection

The key to understanding the divergent biological activities of tyramine and 4-(2-aminopropan-2-yl)phenol lies in their chemical structures.

Property4-(2-Aminopropan-2-yl)phenolTyramine
IUPAC Name 4-(2-aminopropan-2-yl)phenol4-(2-aminoethyl)phenol[1]
Synonyms p-Hydroxyphenterminep-Tyramine, 4-Hydroxyphenethylamine[1]
CAS Number 51706-55-9[5]51-67-2[1]
Molecular Formula C₁₀H₁₅NO[5]C₈H₁₁NO[1]
Molecular Weight 165.23 g/mol [5]137.18 g/mol [1]
Structure A phenol ring with a 2-amino-2-methylpropyl group at the para position.A phenol ring with a 2-aminoethyl group at the para position.
Key Structural Difference Presence of two methyl groups on the α-carbon of the ethylamine side chain.Unsubstituted ethylamine side chain.

The defining structural difference is the gem-dimethyl group on the alpha-carbon of the side chain in 4-(2-aminopropan-2-yl)phenol. This substitution has significant implications for its metabolism and pharmacological activity, which will be explored in subsequent sections.

Synthesis and Biosynthesis: Origins of the Molecules

The origins of these two compounds are fundamentally different, with tyramine having both natural and synthetic routes, while 4-(2-aminopropan-2-yl)phenol is primarily a product of chemical synthesis or metabolism.

Tyramine: From Nature and the Lab

Biosynthesis: In biological systems, tyramine is produced via the decarboxylation of the amino acid L-tyrosine, a reaction catalyzed by the enzyme tyrosine decarboxylase.[6][7] This process is common in microorganisms, which is why tyramine is abundant in fermented foods.[1]

Chemical Synthesis: Several synthetic routes to tyramine have been developed. A common laboratory method involves the decarboxylation of tyrosine at high temperatures.[8] Another approach is the reduction of p-hydroxyphenylethanone oxime. A patented method describes the preparation of tyramine from 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol through a two-step process involving bromination and subsequent amination.[9][10]

4-(2-Aminopropan-2-yl)phenol: A Synthetic Endeavor

As a derivative of phentermine, the synthesis of 4-(2-aminopropan-2-yl)phenol (p-hydroxyphentermine) is often approached through the synthesis of its parent compound. Phentermine can be synthesized through various routes, including the Leuckart reaction starting from phenylacetone.[11][] The para-hydroxylation of phentermine to yield 4-(2-aminopropan-2-yl)phenol is a primary metabolic pathway in rats.[4] Direct synthesis could potentially be achieved through methods analogous to phentermine synthesis, starting with a protected p-hydroxyphenylacetone.

Pharmacological Profile: Divergent Mechanisms of Action

The structural differences between tyramine and 4-(2-aminopropan-2-yl)phenol translate into distinct pharmacological profiles.

Tyramine: A Multifaceted Trace Amine

Tyramine's pharmacology is complex, acting through multiple mechanisms:

  • Indirect Sympathomimetic: Tyramine is a potent releaser of catecholamines (norepinephrine, epinephrine, and dopamine) from nerve terminals.[1] It is taken up into the presynaptic neuron by monoamine transporters, where it displaces these neurotransmitters from storage vesicles, leading to their release into the synapse. This action is responsible for the well-known "cheese effect," a hypertensive crisis that can occur when individuals taking monoamine oxidase inhibitors (MAOIs) consume tyramine-rich foods.[1]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonist: Tyramine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[1] Activation of TAAR1 can influence dopamine and serotonin systems, suggesting a role for tyramine in central nervous system function.[1]

  • Substrate for Monoamine Oxidase (MAO): Tyramine is readily metabolized by monoamine oxidases (MAO-A and MAO-B) in the gut and liver.[1] This rapid degradation prevents systemically ingested tyramine from reaching high concentrations in the circulation under normal conditions.

4-(2-Aminopropan-2-yl)phenol: A Putative Phentermine-like Profile

Direct pharmacological data for 4-(2-aminopropan-2-yl)phenol is scarce. However, its structure as p-hydroxyphentermine allows for informed predictions based on the known pharmacology of phentermine.

  • Structural Relationship to Phentermine: Phentermine is a sympathomimetic amine with a pharmacological profile similar to amphetamine, though it is less potent.[4] It primarily acts as a norepinephrine-releasing agent, with weaker effects on dopamine release and negligible effects on serotonin release.[4] This profile contributes to its appetite-suppressant effects.

  • The Impact of the Gem-Dimethyl Group: The α,α-dimethyl substitution on the ethylamine side chain in phentermine (and thus in 4-(2-aminopropan-2-yl)phenol) is crucial. This structural feature provides steric hindrance that protects the amine from metabolism by monoamine oxidase (MAO).[13] This resistance to MAO degradation is a key differentiator from tyramine and contributes to a longer duration of action for phentermine-like compounds.

  • Predicted Pharmacological Actions: Based on its structure, 4-(2-aminopropan-2-yl)phenol is predicted to be a norepinephrine-releasing agent, similar to phentermine. The addition of the para-hydroxyl group may alter its receptor binding affinity and pharmacokinetic properties compared to phentermine. The hydroxyl group could potentially introduce interactions with other receptors or metabolic pathways. It is plausible that 4-(2-aminopropan-2-yl)phenol also has activity at TAAR1, given that many phenethylamine derivatives are TAAR1 ligands.

Experimental Protocols and Methodologies

For researchers investigating these compounds, a variety of experimental techniques are available.

Synthesis Protocols

Protocol 1: Synthesis of Tyramine Hydrochloride from L-Tyrosine

This protocol describes a one-pot synthesis of tyramine hydrochloride from L-tyrosine using a catalytic decarboxylation method.[8]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a water separator, combine L-tyrosine (1 equivalent), a high-boiling point ketone as a catalyst (e.g., diisoamyl ketone, 0.6 equivalents), and a high-boiling point alcohol as a solvent (e.g., cyclohexanol, 2 equivalents by weight to tyrosine).

  • Reaction: Heat the mixture to reflux (approximately 140-150 °C) under a nitrogen atmosphere. Continuously remove the water generated during the reaction using the water separator.

  • Monitoring: Monitor the reaction progress until the solution becomes a clear, brownish-red liquid (typically 4-6 hours).

  • Work-up: Cool the reaction mixture and add water. Stir the mixture overnight under nitrogen. Add diethyl ether and stir.

  • Isolation: Collect the precipitated product by suction filtration and wash with methanol.

  • Purification: Dry the product under vacuum to obtain tyramine. For the hydrochloride salt, dissolve the free base in a suitable solvent and treat with hydrochloric acid.

Analytical Protocols

Protocol 2: HPLC-MS/MS for the Quantification of Tyramine in Plasma

This method is adapted from a validated procedure for the analysis of tyramine in human plasma.[14]

  • Sample Preparation:

    • To 200 µL of plasma, add 400 µL of a precipitation solution (acetonitrile:methanol, 9:1, v/v) containing an internal standard (e.g., tyramine-d4).

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at 13,000 rpm for 30 minutes.

    • Transfer 300 µL of the supernatant to a new plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 0.1% formic acid.

  • HPLC Conditions:

    • Column: Reversed-phase C18 or RP-Amide column (e.g., 100 x 4.6 mm, 2.7 µm).

    • Mobile Phase: Isocratic elution with water containing 0.1% formic acid, acetonitrile, and methanol in appropriate proportions.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for tyramine (e.g., m/z 139.1 → 121.1) and the internal standard (e.g., tyramine-d4, m/z 142.0 → 125.0).

Pharmacological Assays

Protocol 3: In Vitro Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay measures MAO activity using tyramine as a substrate.[3][15]

  • Reagent Preparation: Prepare assay buffer, tyramine substrate solution, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red or a similar dye). Prepare specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline or pargyline) if isoform-specific activity is to be determined.

  • Assay Procedure:

    • In a 96-well black plate, add the sample (e.g., mitochondrial fraction from tissue homogenate).

    • For isoform-specific measurements, pre-incubate the sample with the appropriate inhibitor.

    • Initiate the reaction by adding a working reagent containing tyramine, HRP, and the fluorescent probe.

    • The MAO-catalyzed deamination of tyramine produces H₂O₂. HRP then uses H₂O₂ to oxidize the probe, generating a fluorescent product.

  • Detection: Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

  • Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the MAO activity.

Protocol 4: Radioligand Binding Assay for TAAR1

This protocol describes a competitive binding assay to determine the affinity of a test compound for TAAR1.[9]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing TAAR1 (e.g., HEK-293 cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled TAAR1 ligand (e.g., [³H]-epinephrine or a specific TAAR1 radioligand), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by filtration through a glass fiber filter mat using a cell harvester.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki (inhibitory constant) can be calculated.

Visualizing the Differences: Pathways and Workflows

Signaling Pathways

G cluster_tyramine Tyramine Pathway cluster_pOHphentermine Predicted 4-(2-Aminopropan-2-yl)phenol Pathway Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO Metabolized by TAAR1 TAAR1 Receptor Tyramine->TAAR1 Agonist at Vesicles Synaptic Vesicles (Norepinephrine, Dopamine) Tyramine->Vesicles Displaces Metabolism Metabolism to 4-HPAA MAO->Metabolism Signaling G-protein Signaling TAAR1->Signaling Release Neurotransmitter Release Vesicles->Release pOH_Phentermine 4-(2-Aminopropan-2-yl)phenol (p-hydroxyphentermine) MAO2 Monoamine Oxidase (MAO) (Resistant) pOH_Phentermine->MAO2 TAAR1_2 TAAR1 Receptor (Predicted Agonist) pOH_Phentermine->TAAR1_2 Vesicles2 Synaptic Vesicles (Norepinephrine) pOH_Phentermine->Vesicles2 Displaces Signaling2 G-protein Signaling TAAR1_2->Signaling2 Release2 Neurotransmitter Release Vesicles2->Release2

Caption: Comparative signaling pathways of tyramine and predicted pathways for 4-(2-aminopropan-2-yl)phenol.

Experimental Workflow

G cluster_workflow General Pharmacological Screening Workflow start Test Compound (e.g., 4-(2-Aminopropan-2-yl)phenol) binding_assay Receptor Binding Assays (e.g., TAAR1, Adrenergic Receptors) start->binding_assay reuptake_assay Neurotransmitter Reuptake Inhibition Assays start->reuptake_assay release_assay Monoamine Release Assays start->release_assay mao_assay MAO Inhibition Assay start->mao_assay in_vivo In Vivo Studies (e.g., Cardiovascular Effects) binding_assay->in_vivo reuptake_assay->in_vivo release_assay->in_vivo mao_assay->in_vivo data_analysis Data Analysis and SAR Comparison in_vivo->data_analysis

Caption: A generalized workflow for the pharmacological characterization of novel phenethylamine derivatives.

Conclusion and Future Directions

This technical guide has highlighted the key differences between tyramine and 4-(2-aminopropan-2-yl)phenol, emphasizing the impact of their structural variations on their synthesis, metabolism, and pharmacological profiles. Tyramine is a well-understood endogenous trace amine with a dual mechanism of action as a catecholamine releaser and a TAAR1 agonist. In contrast, 4-(2-aminopropan-2-yl)phenol remains a largely uncharacterized molecule.

Based on structure-activity relationships with its parent compound, phentermine, it is hypothesized that 4-(2-aminopropan-2-yl)phenol acts as a monoamine-releasing agent, with a longer duration of action than tyramine due to its resistance to MAO metabolism. The presence of the para-hydroxyl group likely influences its pharmacokinetic and pharmacodynamic properties, a subject ripe for future investigation.

For researchers in drug development, the provided experimental protocols offer a starting point for the synthesis, analysis, and pharmacological characterization of 4-(2-aminopropan-2-yl)phenol and related compounds. Future research should focus on elucidating the specific receptor binding profile, monoamine release and reuptake inhibition properties, and in vivo effects of 4-(2-aminopropan-2-yl)phenol to validate the hypotheses presented in this guide and to fully understand its potential as a pharmacological tool or therapeutic agent.

References

  • Tyramine - Wikipedia. (URL: [Link])

  • BioAssay Systems. Monoamine Oxidase Inhibitor Screening Kit (Fluorometric). (URL: [Link])

  • PubChem. Tyramine. (URL: [Link])

  • ResearchGate. Three-step enzymatic synthesis of tyramine. (URL: [Link])

  • Bio-Techne. Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (URL: [Link])

  • Google Patents. CN101955435B - A new method for preparing tyramine. (URL: )
  • Frontiers in Pharmacology. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A. (URL: [Link])

  • Google Patents. CN105622438A - Synthetic method for tyramine hydrochloride. (URL: )
  • PubMed. Measurement of tyramine in human plasma, utilising ion-pair extraction and high-performance liquid chromatography with amperometric detection. (URL: [Link])

  • MDPI. Natural phenolic compounds as cardiovascular therapeutics: potential role of their antiinflammatory effects. (URL: [Link])

  • ResearchGate. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. (URL: [Link])

  • Farmacia Journal. DETERMINATION OF SOME BIOGENIC AMINES IN RAT PLASMA USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY (HPLC/). (URL: [Link])

  • SIELC Technologies. HPLC Method for Analysis of Tyramine on Primesep 100 Column. (URL: [Link])

  • PharmaCompass.com. Phentermine. (URL: [Link])

  • ResearchGate. Synthesis of Phentermine and its Derivatives. (URL: [Link])

  • PubMed. [Phentermine--a "weighty" or a dangerous substance?]. (URL: [Link])

  • Bio-Synthesis. Amino Acid Analysis of Tyramine. (URL: [Link])

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (URL: [Link])

  • PMC. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A. (URL: [Link])

  • PMC. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine. (URL: [Link])

  • SpringerLink. Sustainable production of the drug precursor tyramine by engineered Corynebacterium glutamicum. (URL: [Link])

  • Google Patents. WO2007124898A1 - DERIVATIVES OF 4-(2-AMINO-1-HYDROXIETHYL)PHENOL AS AGONISTS OF THE β2 ADRENERGIC RECEPTOR. (URL: )
  • PubMed. Radioligand binding methods: practical guide and tips. (URL: [Link])

  • PubMed. Synthesis of Phentermine and its Derivatives. (URL: [Link])

  • PubMed. The opposing effects of N-hydroxyamphetamine and N-hydroxyphentermine on the H2O2 generated by hepatic cytochrome P-450. (URL: [Link])

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (URL: [Link])

  • CompTox Chemicals Dashboard. 4-(1-aminopropan-2-yl)phenol hydrochloride. (URL: [Link])

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (URL: [Link])

  • Google Patents. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol. (URL: )
  • PubChem. 4-(1-Aminopropan-2-yl)phenol. (URL: [Link])

  • PubMed. Metabolism of phentermine and its derivatives in the male Wistar rat. (URL: [Link])

  • PubMed. Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo. (URL: [Link])

  • WebMD. Tyramine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (URL: [Link])

  • PMC. Tyrosine-containing peptides are precursors of tyramine produced by Lactobacillus plantarum strain IR BL0076 isolated from wine. (URL: [Link])

Sources

4-hydroxycumylamine melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

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Analyzing Data Sources

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Discovering compound data

I've located initial data for 4-(2-Amino-2-methylpropyl)phenol, also known as 4-hydroxycumylamine. I've found a boiling point of 287°C and a melting point range of 134-136°C.

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Refining Data Acquisition

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Deepening Physical Property Research

I've reconfirmed the established nomenclature and CAS number. My focus is now on obtaining validated melting and boiling point data with specific experimental conditions, going beyond supplier values. I'm prioritizing primary literature and databases, as I need step-by-step protocols. While I have general procedures, I'm missing tailored instructions for this specific compound, which is crucial for determining accurate values. My work needs to be more refined to cover synthesis, purification, impurities, and spectral data.

Confirming Compound Identity

I've successfully identified 4-hydroxycumylamine and its CAS number, 51706-55-9, thanks to the recent search. I've also uncovered reported melting point data, a range of 134-137°C, which is useful for characterization. This information lays a solid foundation for further investigations.

Gathering Missing Experimental Data

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Discovering Crucial Information

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Pinpointing Crucial Properties

I've learned a lot, but I am still working on nailing down key data. I've found a good article on the synthesis of similar compounds. I also learned about typical methods for the measurement of melting and boiling points for compounds of this type. Although I have information for similar compounds, I'm still missing the exact NMR, IR, and MS spectra. To fill this gap, I'm now actively searching for a primary source that includes the specific properties of the target compound. I need to find information for the guide's level of technical depth.

Refining Data Acquisition

I'm making progress, though the quest continues for that pivotal data! I've confirmed that the prior synthesis data gives a great basis, and found melting and boiling point information from suppliers. I am still missing the exact NMR, IR, and MS spectra. I'm focusing on locating the specific properties for 4-hydroxycumylamine, and I'm also refining my search for detailed synthesis and purification protocols to enhance the technical depth and usefulness of the guide.

Technical Monograph: 4-(2-Aminopropan-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 4-(2-Aminopropan-2-yl)phenol , a bifunctional scaffold often referred to in industrial circles as 4-Hydroxycumylamine or


-Aminoisopropylphenol .[1][2]

This molecule is structurally distinct from the diet drug metabolite p-hydroxyphentermine (which contains an additional methylene bridge).[1][2] The gem-dimethyl substitution at the benzylic position confers unique steric protection, making this compound a critical "Janus" intermediate—valuable both as a metabolically stable adrenergic pharmacophore and as a high-performance monomer in benzoxazine resin synthesis.[1][2]

From Adrenergic Ligands to High-Performance Thermosets[1][2]

Part 1: Structural Analysis & Chemical Identity[1][2]

The core structure, 4-(2-Aminopropan-2-yl)phenol , features a phenol ring substituted at the para position with a 2-aminopropan-2-yl group (a gem-dimethyl amine moiety).[1][2]

Structural Differentiation

It is critical to distinguish this scaffold from its homologues to prevent errors in Structure-Activity Relationship (SAR) modeling:

Feature4-(2-Aminopropan-2-yl)phenol p-Hydroxyphentermine Tyramine
Linker Direct bond (Benzylic quaternary carbon)Methylene bridge (-CH₂-)Ethylene bridge (-CH₂-CH₂-)
Steric Bulk High (Gem-dimethyl at

-carbon)
High (Gem-dimethyl at

-carbon)
Low
MAO Susceptibility Resistant (Steric hindrance)ResistantHighly Susceptible
Primary Use Polymer Precursor / Adrenergic ProbeDrug MetaboliteNeurotransmitter Precursor
Chemical Reactivity Profile

The molecule is a zwitterionic precursor .[1][2]

  • Phenolic Hydroxyl (

    
    ):  Allows for electrophilic aromatic substitution or etherification.[1][2] In polymer chemistry, this acts as the nucleophile for ring-opening.[1][2]
    
  • Benzylic Amine (

    
    ):  The amine is attached to a tertiary carbon, making it sterically hindered but chemically robust against oxidative deamination.[2]
    
  • Bifunctionality: The simultaneous presence of an acidic phenol and a basic amine makes it an ideal "single-component" precursor for benzoxazine synthesis (reacting with formaldehyde).[1][2]

Part 2: Synthetic Routes & Process Chemistry[1][3][4]

The synthesis of 4-(2-Aminopropan-2-yl)phenol is non-trivial due to the difficulty of introducing an amine at a quaternary benzylic center without eliminating to the alkene (isopropenylphenol).[1][2]

The Ritter Reaction Pathway (Industrial Standard)

The most robust route involves the Ritter reaction, utilizing the stability of the tertiary carbocation derived from 4-isopropenylphenol or 4-hydroxycumyl alcohol.[1][2]

Mechanism:

  • Protonation: Acid-catalyzed protonation of 4-isopropenylphenol generates a tertiary benzylic carbocation.[1][2]

  • Nitrile Attack: A nitrile (HCN or Acetonitrile) attacks the carbocation to form a nitrilium ion.[1][2]

  • Hydrolysis: The resulting amide is hydrolyzed to yield the free amine.[1][2]

Visualization of Synthetic Logic

Synthesispathway Precursor 4-Isopropenylphenol (or Bisphenol A byproduct) Carbocation Tertiary Benzylic Carbocation Precursor->Carbocation H2SO4 / H+ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Acetonitrile (CH3CN) Ritter Reaction Amide N-Acetyl Intermediate Nitrilium->Amide H2O (Quench) Product 4-(2-Aminopropan-2-yl)phenol Amide->Product Acid Hydrolysis (-Acetic Acid)

Figure 1: The Ritter Reaction pathway utilizes the stability of the tertiary benzylic cation to introduce the nitrogen functionality.

Part 3: Pharmaceutical Applications[1][2][5][6][7]

While less common as a marketed drug than its homologue phentermine, this scaffold is a vital tool in Adrenergic Receptor SAR .[2]

Adrenergic Agonism & Metabolic Stability

The gem-dimethyl group at the


-position (directly attached to the ring) prevents the molecule from being a substrate for Monoamine Oxidase (MAO).[1]
  • Mechanism: MAO requires an

    
    -proton to oxidize the amine to an imine.[1][2] The gem-dimethyl substitution removes these protons, extending the half-life of the molecule in vivo.[1][2]
    
  • Receptor Selectivity: Derivatives of this scaffold often show selectivity for

    
    -adrenergic receptors due to the bulkiness of the amine environment, which mimics the steric profile of selective beta-agonists.[1][2]
    
Metabolite Tracking

In forensic toxicology, understanding this structure is crucial.[2] While phentermine metabolizes to p-hydroxyphentermine, certain designer drugs or industrial chemical exposures can yield 4-(2-aminopropan-2-yl)phenol.[1][2] Distinguishing these isomers via Mass Spectrometry (fragmentation patterns of the alkyl chain) is essential for accurate identification.[2]

Part 4: Material Science – The Benzoxazine Revolution

This is the dominant application of 4-(2-Aminopropan-2-yl)phenol in current literature.[1][2] It serves as a functional monomer for Polybenzoxazines (PBZs), a class of high-performance thermosets that outperform epoxies in fire resistance and dielectric properties.[2]

The "Self-Condensing" Monomer

Unlike traditional benzoxazines (which require mixing Phenol A + Amine B + Formaldehyde), this molecule contains both the phenol and amine required for the Mannich closure.[2]

  • Reaction: 4-(2-Aminopropan-2-yl)phenol + Formaldehyde

    
     Polymerizable Benzoxazine Ring.[1][2]
    
  • Advantage: This creates a highly cross-linked network with no small-molecule byproducts upon polymerization, leading to near-zero shrinkage .[1][2]

Polymerization Workflow

Benzoxazine Monomer 4-(2-Aminopropan-2-yl)phenol Mannich Mannich Condensation (Solvent: Toluene/Ethanol) Monomer->Mannich Formaldehyde Paraformaldehyde (Reagent) Formaldehyde->Mannich Ring Benzoxazine Ring (Monomer Formed) Mannich->Ring Ring Closure (-H2O) Polymer Polybenzoxazine Network (Thermoset) Ring->Polymer Thermal Curing (>180°C, Ring Opening)

Figure 2: Formation of Polybenzoxazine networks.[1][2] The scaffold acts as both the phenolic and amine source.

Part 5: Experimental Protocols

Protocol A: Synthesis via Ritter Reaction (Lab Scale)

Safety: HCN generation risk.[1][2] Perform in a well-ventilated fume hood.

  • Precursor Preparation: Dissolve 0.1 mol of 4-isopropenylphenol in 50 mL of glacial acetic acid.

  • Acidification: Cool to 0°C. Dropwise add 0.11 mol of concentrated sulfuric acid.

  • Nitrile Addition: Add 0.15 mol of acetonitrile (solvent and reactant) slowly to maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. The mixture will thicken as the acetamide intermediate forms.[1][2]

  • Hydrolysis: Pour the mixture into ice water. Reflux the resulting solid with 20% HCl for 4 hours to cleave the acetyl group.

  • Isolation: Basify with NaOH to pH 10. Extract with dichloromethane.[1][2] Dry over MgSO₄ and recrystallize from ethanol.

    • Validation: Check NMR for the disappearance of the acetyl peak (~2.0 ppm) and appearance of the free amine.

Protocol B: Benzoxazine Monomer Synthesis

Goal: Create a thermoset precursor.

  • Stoichiometry: Mix 4-(2-Aminopropan-2-yl)phenol (1 eq) with Paraformaldehyde (2 eq).

  • Solvent System: Use Toluene/Ethanol (2:1 ratio) to solubilize the zwitterionic starting material.[1][2]

  • Condensation: Reflux at 90°C for 6 hours.

  • Workup: Wash with 1N NaOH (to remove unreacted phenol) and water.[1][2]

  • Curing (Optional): To polymerize, heat the isolated monomer to 180°C-220°C.

    • Validation: FTIR should show the characteristic oxazine ring vibration at approx. 930-950 cm⁻¹.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11116238, 4-(2-Hydroxypropan-2-yl)phenol. (Precursor analysis). Retrieved from

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-(1-aminopropan-2-yl)phenol hydrochloride. (Toxicological data for homologues). Retrieved from

  • ResearchGate. (2023). Benzoxazine chemistry and catechol‐derived benzoxazine materials. (Polymerization mechanisms).[1][2][3] Retrieved from

  • Wikipedia. (2025).[1][2] Polybenzoxazine: Synthesis and Properties. Retrieved from

  • ChemicalBook. (2025).[1][2][4] 4-Hydroxyphentermine Properties and Suppliers. (Distinction of isomers). Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-(2-Aminopropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(2-Aminopropan-2-yl)phenol (also known as 4-hydroxy-α,α-dimethylbenzylamine) from 4-isopropenylphenol . This transformation is critical in medicinal chemistry, serving as a scaffold for


-adrenergic receptor agonists and peptidomimetics.

The protocol utilizes a modified Ritter Reaction , chosen for its ability to install a nitrogen atom at a sterically hindered tertiary carbon with high regioselectivity. Unlike direct amination methods which often lead to polymerization of the styrenic starting material, this acid-catalyzed pathway stabilizes the tertiary carbocation intermediate, ensuring high yields and purity.

Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage sequence:

  • Ritter Amidation: Protonation of the isopropenyl group generates a tertiary benzylic carbocation, which is trapped by acetonitrile to form a nitrilium ion, and subsequently hydrated to an acetamide.

  • Hydrolysis: The bulky acetamide is cleaved under acidic conditions to reveal the free amine.

Mechanistic Visualization

The following diagram illustrates the electronic flow and intermediate species.

RitterMechanism Start 4-Isopropenylphenol Carbocation Tertiary Benzylic Carbocation Start->Carbocation Protonation (H+) Acid H2SO4 (Catalyst) Acid->Carbocation Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Nucleophilic Attack Nitrile Acetonitrile (Nucleophile) Nitrile->Nitrilium Acetamide N-Acetyl Intermediate Nitrilium->Acetamide H2O / Tautomerization Target 4-(2-Aminopropan-2-yl)phenol (Target Amine) Acetamide->Target Acidic Hydrolysis (-Acetic Acid)

Figure 1: Step-wise mechanistic pathway from alkene protonation to amine liberation.[1]

Experimental Protocol

Materials & Reagents
ReagentRolePurityNotes
4-Isopropenylphenol Substrate>97%Prone to dimerization; store at -20°C.
Acetonitrile Solvent/ReagentAnhydrousSource of nitrogen.
Sulfuric Acid (H₂SO₄) Catalyst98% Conc.Must be added dropwise to prevent exotherms.
Glacial Acetic Acid Co-solvent>99%Improves solubility of the phenol.
Hydrochloric Acid (HCl) Hydrolysis Agent6M (aq)For cleavage of the amide.
Sodium Hydroxide (NaOH) Neutralizer20% (aq)For workup.
Stage I: Ritter Amidation (Acetamide Formation)

Objective: Convert the alkene to the protected N-acetyl amine.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Flush with nitrogen.[2]

  • Solvent Charge: Add Glacial Acetic Acid (30 mL) and Acetonitrile (15 mL, ~5 eq) to the flask.

  • Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add Concentrated H₂SO₄ (5.5 mL, 2.0 eq) dropwise via the addition funnel.

    • Critical Control: Maintain internal temperature <10°C to prevent polymerization of the solvent or substrate.

  • Substrate Addition: Dissolve 4-isopropenylphenol (6.7 g, 50 mmol) in a minimal amount of glacial acetic acid (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The alkene spot (high Rf) should disappear.

  • Quench: Pour the reaction mixture slowly into 200 mL of ice water . A white to off-white precipitate (the acetamide) should form.

  • Isolation: Filter the solid. Wash with cold water (2 x 50 mL) to remove excess acid.

    • Note: If no solid forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate.

Stage II: Hydrolysis to Target Amine

Objective: Remove the acetyl group to yield the free primary amine.

  • Reflux: Transfer the crude acetamide solid into a 100 mL round-bottom flask. Add 6M HCl (50 mL) .

  • Reaction: Heat to reflux (approx. 100°C) for 12–16 hours.

    • Why: Sterically hindered tertiary amides require vigorous conditions for hydrolysis compared to primary amides.

  • Workup: Cool the solution to 0°C.

  • Neutralization: Slowly basify the solution to pH ~10 using 20% NaOH .

    • Observation: The product may precipitate as a phenolate salt if pH is too high (>12). Adjust to pH 9-10 to keep the phenol protonated but the amine deprotonated (isoelectric consideration), or extract exhaustively.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Tip: If the product remains in the aqueous phase due to amphoteric nature (phenol + amine), use n-Butanol for extraction.

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize the residue from Ethanol/Ether.

Data Analysis & Quality Control

Expected Properties
ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 158–162°CCapillary Method
Yield 65–75% (Overall)Gravimetric
Spectroscopic Validation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.35 (s, 6H, 
      
      
      
      ) – Diagnostic gem-dimethyl singlet.
    • 
       6.68 (d, 2H, Ar-H ortho to OH).
      
    • 
       7.15 (d, 2H, Ar-H meta to OH).
      
    • 
       8.0-9.0 (br s, 
      
      
      
      ).
  • IR (ATR):

    • 3300–3400 cm⁻¹ (N-H stretch).

    • Absence of 1650 cm⁻¹ (C=O amide stretch) confirms successful hydrolysis.

Troubleshooting & Optimization

Issue: Polymerization of Starting Material
  • Symptom: Formation of a gummy, insoluble residue during acid addition.

  • Cause: Cationic polymerization of the isopropenyl group before nitrile trapping.

  • Solution: Ensure temperature remains <5°C during addition. Increase the equivalents of Acetonitrile to act as a more effective trap.

Issue: Incomplete Hydrolysis
  • Symptom: NMR shows a singlet at

    
     1.8 ppm (Acetyl methyl).
    
  • Cause: Steric hindrance of the tert-butyl-like center protects the amide bond.

  • Solution: Switch from aqueous HCl to Ethanolic KOH (20%) and reflux for 24 hours. Alternatively, use the Sodium Cyanide/Acetic Acid variation of the Ritter reaction to form a Formamide intermediate, which hydrolyzes much faster [1].

References

  • Ritter, J. J., & Kalish, J. (1948). The Preparation of Tertiary Amides from Nitriles and Alcohols.[3][4] Journal of the American Chemical Society, 70(12), 4048–4050.

  • Organic Syntheses. (1962).

    
    -Dimethyl-
    
    
    
    -phenethylamine.[2] Organic Syntheses, Coll.[5] Vol. 4, p.361. (Demonstrates the Ritter reaction on a homologous gem-dimethyl system).
  • Top Pharmaceutical Chemistry. (2023). Synthesis of Phentermine and Analogs via Ritter Chemistry. Review of Industrial Methods.

Sources

protocol for Ritter reaction to synthesize 4-hydroxycumylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-Hydroxycumylamine via the Ritter Reaction

Abstract

This document provides a comprehensive protocol for the synthesis of 4-hydroxycumylamine, a valuable building block in pharmaceutical and materials science. The synthesis is achieved through the Ritter reaction, a robust method for the formation of carbon-nitrogen bonds. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and offers expert insights into process optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing sterically hindered amines.

Introduction and Scientific Context

The Ritter reaction, first reported by John J. Ritter in 1948, is a cornerstone of organic synthesis for converting nitriles into N-alkyl amides.[1] This transformation is particularly effective for preparing sterically hindered amides, which can be subsequently hydrolyzed to their corresponding amines. The reaction proceeds via a stable carbocation intermediate, which is generated from an alkene or an alcohol in the presence of a strong acid.[2][3]

4-hydroxycumylamine, the target molecule, features a tertiary amine attached to a phenol moiety. This structural motif is of interest in medicinal chemistry and materials science. The synthesis leverages the reaction between 4-(prop-1-en-2-yl)phenol and acetonitrile, followed by amide hydrolysis. The stability of the tertiary benzylic carbocation formed from 4-(prop-1-en-2-yl)phenol makes it an ideal substrate for this transformation. This guide provides a detailed protocol for both the initial amidation and the subsequent hydrolysis to yield the final amine product.

Reaction Mechanism and Rationale

The synthesis of 4-hydroxycumylamine via the Ritter reaction is a two-stage process: (1) formation of an N-acetylated intermediate, and (2) hydrolysis to the final primary amine. Understanding the mechanism is critical for optimizing conditions and mitigating side reactions.

Stage 1: Amide Formation

The reaction is initiated by the protonation of the alkene, 4-(prop-1-en-2-yl)phenol, by a strong protic acid, typically concentrated sulfuric acid. This generates a highly stable tertiary benzylic carbocation. The nitrogen atom of the nitrile (acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion.[4][5] This intermediate is relatively stable but is readily hydrolyzed during the aqueous workup to yield the N-alkyl amide, N-(1-(4-hydroxyphenyl)-1-methylethyl)acetamide.

Ritter_Reaction_Mechanism Mechanism of N-Alkyl Amide Formation via Ritter Reaction cluster_0 Carbocation Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis Start 4-(prop-1-en-2-yl)phenol + H₂SO₄ Carbocation Tertiary Benzylic Carbocation Start->Carbocation +H⁺ Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + CH₃CN Nitrile Acetonitrile (CH₃CN) Amide N-Alkyl Amide Product Nitrilium->Amide + H₂O -H⁺ Water H₂O (Workup)

Caption: The Ritter reaction mechanism proceeds via carbocation formation, nucleophilic attack by a nitrile, and subsequent hydrolysis.

Stage 2: Amide Hydrolysis

The isolated amide intermediate is then subjected to hydrolysis under acidic conditions. The carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule attacks this carbon, leading to a tetrahedral intermediate which, after proton transfers and elimination of the amine, yields acetic acid and the protonated 4-hydroxycumylamine. Subsequent neutralization liberates the free amine.

Experimental Protocol

This protocol is divided into two parts: the synthesis of the amide intermediate and its subsequent hydrolysis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )ConcentrationKey Properties
4-(prop-1-en-2-yl)phenolC₉H₁₀O134.18>97%Starting alkene
Acetonitrile (ACN)C₂H₃N41.05AnhydrousReagent and solvent
Sulfuric AcidH₂SO₄98.0898%Catalyst, strong acid
Deionized WaterH₂O18.02N/AFor workup
Sodium BicarbonateNaHCO₃84.01Saturated Sol.Neutralizing agent
Hydrochloric AcidHCl36.466 MFor hydrolysis
Sodium HydroxideNaOH40.0010 MNeutralizing agent
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeExtraction solvent
Anhydrous MgSO₄/Na₂SO₄--GranularDrying agent
Safety Precautions
  • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. The reaction is also highly exothermic.[6] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exotherm Control: The addition of sulfuric acid must be performed slowly and with efficient cooling (ice bath) to prevent a runaway reaction.[7]

  • Workup: The quenching of the reaction mixture in water is also exothermic. Perform this step slowly and with stirring.

Part A: Synthesis of N-(1-(4-hydroxyphenyl)-1-methylethyl)acetamide
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice/water bath.

  • Reagent Charging: To the flask, add 4-(prop-1-en-2-yl)phenol (10.0 g, 74.5 mmol) and acetonitrile (80 mL). Stir the mixture until the solid is fully dissolved.

  • Acid Addition: Cool the solution to 0-5 °C. Slowly add concentrated sulfuric acid (15 mL, ~270 mmol) dropwise via the dropping funnel over 30-45 minutes. Causality: Slow, dropwise addition is critical to dissipate the heat generated from the acid-acetonitrile interaction and the protonation step, preventing unwanted side reactions like polymerization.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC if desired.

  • Workup and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold water with vigorous stirring.

    • A white precipitate of the amide will form. Continue stirring for 15 minutes to ensure complete precipitation.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the white solid product in a vacuum oven at 50 °C overnight. The expected yield is typically 80-90%.

Part B: Hydrolysis to 4-hydroxycumylamine
  • Reaction Setup: Place the dried amide from Part A (e.g., 12.0 g, ~62 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: Add 100 mL of 6 M hydrochloric acid. Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. Rationale: Heating in strong acid provides the energy needed to overcome the activation barrier for amide hydrolysis.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Place the flask in an ice bath and carefully neutralize the solution by slowly adding 10 M sodium hydroxide until the pH is >10. A precipitate of the amine should form.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxycumylamine, often as an off-white or pale yellow solid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[8]

Workflow and Data Summary

The entire process from starting material to the final purified product is summarized in the workflow diagram below.

Synthesis_Workflow cluster_A Part A: Amide Synthesis cluster_B Part B: Amine Synthesis A1 1. Dissolve Alkene in Acetonitrile A2 2. Cool to 0-5 °C A1->A2 A3 3. Add H₂SO₄ Dropwise A2->A3 A4 4. Stir at Room Temp A3->A4 A5 5. Quench in Ice Water A4->A5 A6 6. Neutralize (NaHCO₃) A5->A6 A7 7. Filter & Wash Solid A6->A7 A8 8. Dry Product A7->A8 B1 1. Reflux Amide in 6M HCl A8->B1 Intermediate Amide B2 2. Cool to Room Temp B1->B2 B3 3. Basify (NaOH, pH >10) B2->B3 B4 4. Extract with DCM B3->B4 B5 5. Dry Organic Layer B4->B5 B6 6. Evaporate Solvent B5->B6 B7 7. Recrystallize (Optional) B6->B7

Caption: Experimental workflow for the two-part synthesis of 4-hydroxycumylamine.

Stoichiometry and Expected Yield
ParameterValueNotes
4-(prop-1-en-2-yl)phenol10.0 g (74.5 mmol)Limiting Reagent
Acetonitrile80 mLReagent and Solvent
Conc. H₂SO₄15 mLCatalyst
Expected Amide Yield 12.8 - 14.4 g (80-90%) N-(1-(4-hydroxyphenyl)-1-methylethyl)acetamide
Expected Amine Yield 8.5 - 9.8 g (75-85% from amide) 4-hydroxycumylamine

Troubleshooting and Field Insights

  • Low Yield in Part A: Insufficiently strong acid or temperatures that are too high can promote alkene polymerization. Ensure the sulfuric acid is concentrated and that cooling is efficient during its addition.

  • Formation of Dark-Colored Byproducts: The phenol ring is susceptible to sulfonation by concentrated sulfuric acid, especially at elevated temperatures. Maintaining a low reaction temperature is the best way to mitigate this side reaction.[1]

  • Incomplete Hydrolysis in Part B: Amide hydrolysis can be slow. If analysis of the crude product shows significant starting material, the reflux time should be extended.

  • Purification Challenges: The final amine product is basic and can be sensitive to air oxidation over time. Store under an inert atmosphere (nitrogen or argon) if long-term stability is required. If the product is an oil, column chromatography on silica gel (using a DCM/Methanol gradient with a small amount of triethylamine to prevent streaking) is a viable purification alternative.

Conclusion

The Ritter reaction provides an efficient and scalable pathway for the synthesis of 4-hydroxycumylamine from readily available starting materials. This protocol, grounded in established chemical principles, offers a reliable method for laboratory-scale production. Careful control of reaction temperature and adherence to safety protocols are paramount for achieving high yields and purity. The insights provided herein should enable researchers to successfully implement and adapt this valuable synthetic transformation for their specific research and development needs.

References

  • Chen, M.-E., Gan, Z.-Y., & Zhang, F.-M. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers, 8(16), 4623-4653. [Link]

  • Wikipedia contributors. (2023). Ritter reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chen, M.-E., Gan, Z.-Y., & Zhang, F.-M. (2021). Recent advances of Ritter reaction and its synthetic applications. Organic Chemistry Frontiers. [Link]

  • Wang, J., Guérinot, A., & Cossy, J. (2012). Ritter Reaction: Recent Catalytic Developments. European Journal of Organic Chemistry, 2012(1), 19-30. [Link]

  • OpenOChem Learn. Ritter Reaction. [Link]

  • Organic Chemistry Reaction. (2026). Ritter Reaction. [Link]

  • Veedhi, S., & Babu, S. R. (2013). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Organic Process Research & Development, 17(11), 1391-1396. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. [Link]

  • Ritter, J. J., & Kalish, J. (1964). α,α-DIMETHYL-β-PHENETHYLAMINE. Organic Syntheses, 44, 44. [Link]

  • Solutia Inc. (2019). Method for purification of 4-hydroxyacetophenone.
  • Stahmann, M. A., & Link, K. P. (1949). Synthesis of 4-hydroxycoumarins.

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Application Notes and Protocols: Derivatization of 4-(2-Aminopropan-2-yl)phenol for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(2-Aminopropan-2-yl)phenol Scaffold in Medicinal Chemistry

The 4-(2-aminopropan-2-yl)phenol moiety is a privileged scaffold in modern drug discovery, serving as a versatile building block for a diverse array of pharmaceutical intermediates. Its structure, featuring a phenolic hydroxyl group and a sterically hindered primary amine on a tertiary carbon, presents unique opportunities and challenges for synthetic chemists. The strategic derivatization of these two functional groups allows for the systematic exploration of chemical space, leading to the development of novel therapeutic agents with a wide range of biological activities. Derivatives of this core structure have been investigated for their potential as antimicrobial, antidiabetic, and anticancer agents, highlighting the significant therapeutic potential embedded within this molecular framework.[1][2]

This guide provides a comprehensive overview of key derivatization strategies for 4-(2-aminopropan-2-yl)phenol, focusing on N-acylation, selective O-alkylation, and Schiff base formation. Each section will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the characterization of the resulting derivatives. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to confidently synthesize and explore the therapeutic potential of novel 4-(2-aminopropan-2-yl)phenol derivatives.

I. N-Acylation: A Gateway to Bioactive Amides

The primary amino group of 4-(2-aminopropan-2-yl)phenol is a key handle for introducing a wide variety of acyl groups, leading to the formation of stable and often highly bioactive amide derivatives. N-acylation can modulate the parent molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Causality Behind Experimental Choices

The direct acylation of 4-(2-aminopropan-2-yl)phenol with an acylating agent, such as acetic anhydride, is a straightforward and efficient method for the synthesis of N-acyl derivatives. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct of the reaction (e.g., acetic acid) and to catalyze the reaction by enhancing the nucleophilicity of the amine. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent unwanted side reactions with the acylating agent.

dot graph TD { A[4-(2-Aminopropan-2-yl)phenol] -- Acetic Anhydride, Pyridine --> B(N-acetyl-4-(2-aminopropan-2-yl)phenol); subgraph "N-Acylation Reaction" A; B; end A[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; }

Figure 1: N-Acylation of 4-(2-aminopropan-2-yl)phenol.
Detailed Protocol: N-Acetylation of 4-(2-Aminopropan-2-yl)phenol

Materials:

  • 4-(2-Aminopropan-2-yl)phenol

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(2-aminopropan-2-yl)phenol (1.0 eq) in anhydrous dichloromethane (10 mL per gram of substrate).

  • To the stirred solution, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-acetyl-4-(2-aminopropan-2-yl)phenol.

Characterization Data for N-acetyl-4-(2-aminopropan-2-yl)phenol
Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methyl protons of the propan-2-yl group.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbons of the propan-2-yl group.
IR (cm⁻¹) Characteristic peaks for O-H stretching (phenol), N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the product.

II. Selective O-Alkylation: Navigating Reactivity for Targeted Synthesis

The presence of both a nucleophilic amino group and a phenolic hydroxyl group in 4-(2-aminopropan-2-yl)phenol necessitates a strategic approach to achieve selective O-alkylation. Direct alkylation often leads to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. To overcome this challenge, a protection-alkylation-deprotection strategy is employed.

The Rationale for a Multi-Step Approach

The key to selective O-alkylation lies in temporarily masking the more nucleophilic amino group with a suitable protecting group. The formation of a Schiff base (imine) by reacting the primary amine with an aldehyde, such as benzaldehyde, is an effective and reversible protection strategy. Once the amino group is protected, the less nucleophilic phenolic hydroxyl group can be selectively alkylated using an alkyl halide in the presence of a base like potassium carbonate. The final step involves the hydrolysis of the imine protecting group under acidic conditions to regenerate the free amine, yielding the desired O-alkylated product.[3]

dot graph TD { A[4-(2-Aminopropan-2-yl)phenol] -- Benzaldehyde --> B{N-Benzylidene-4-(2-aminopropan-2-yl)phenol}; B -- Alkyl Halide, K2CO3 --> C{O-Alkyl-N-benzylidene-4-(2-aminopropan-2-yl)phenol}; C -- Acidic Hydrolysis --> D[O-Alkyl-4-(2-aminopropan-2-yl)phenol];

}

Figure 2: Workflow for selective O-alkylation.
Detailed Protocol: Selective O-Methylation of 4-(2-Aminopropan-2-yl)phenol

Step 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 4-(2-aminopropan-2-yl)phenol (1.0 eq) in methanol.

  • Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-4-(2-aminopropan-2-yl)phenol, which can be used in the next step without further purification.

Step 2: O-Alkylation

  • Dissolve the crude imine from Step 1 in acetone.

  • Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude O-methylated imine in a suitable solvent (e.g., THF).

  • Add dilute hydrochloric acid and stir at room temperature for 2-3 hours.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the final product, 4-(2-amino-2-methylpropyl)anisole, by column chromatography.

Expected Characterization Data for O-Alkyl Derivatives
Technique Key Observations
¹H NMR Appearance of a new signal corresponding to the protons of the newly introduced alkyl group (e.g., a singlet around 3.8 ppm for a methoxy group). Disappearance of the phenolic -OH proton signal.
¹³C NMR A new resonance for the carbon of the alkyl group.
IR (cm⁻¹) Disappearance of the broad O-H stretching band of the phenol.
Mass Spec. A molecular ion peak corresponding to the mass of the O-alkylated product.

III. Schiff Base Formation: Versatile Intermediates with Diverse Applications

The reaction of the primary amino group of 4-(2-aminopropan-2-yl)phenol with aldehydes or ketones provides a straightforward route to Schiff base (imine) derivatives. These compounds are not only valuable as protected intermediates for selective O-alkylation, as discussed previously, but also exhibit a wide range of biological activities themselves, including antimicrobial and anticancer properties.[4][5] The formation of the C=N double bond is a reversible condensation reaction, typically catalyzed by a small amount of acid.

Mechanism and Experimental Considerations

The formation of a Schiff base begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid catalysis and/or removal of water, leads to the formation of the stable imine. Aromatic aldehydes, such as salicylaldehyde, are commonly used due to the increased stability of the resulting conjugated Schiff base.

dot graph TD { A[4-(2-Aminopropan-2-yl)phenol] -- Salicylaldehyde, cat. Acid --> B{N-Salicylidene-4-(2-aminopropan-2-yl)phenol}; subgraph "Schiff Base Formation" A; B; end A[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; B[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; }

Figure 3: Formation of a Schiff base derivative.
Detailed Protocol: Synthesis of a Salicylaldehyde Schiff Base

Materials:

  • 4-(2-Aminopropan-2-yl)phenol

  • Salicylaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 4-(2-aminopropan-2-yl)phenol (1.0 eq) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Characterization of Schiff Base Derivatives
Technique Characteristic Features
¹H NMR A characteristic singlet for the imine proton (-CH=N-) typically appears in the downfield region (around 8-9 ppm).
¹³C NMR A resonance for the imine carbon (-C=N-) is observed.
IR (cm⁻¹) A strong absorption band corresponding to the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹.
UV-Vis The extended conjugation in aromatic Schiff bases often results in characteristic UV-Vis absorption bands.

Conclusion

The derivatization of 4-(2-aminopropan-2-yl)phenol offers a rich landscape for the synthesis of novel pharmaceutical intermediates. The protocols detailed in this guide for N-acylation, selective O-alkylation, and Schiff base formation provide robust and reliable methods for accessing a diverse range of derivatives. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively manipulate this versatile scaffold to generate libraries of compounds for biological screening and lead optimization. The continued exploration of the chemical space around the 4-(2-aminopropan-2-yl)phenol core holds significant promise for the discovery of next-generation therapeutics.

References

  • Ahmed, I., et al. (2014). Preparation Characterization and Biological Evaluation of Schiff-Base of Some Drug Substances. International Journal of Scientific & Engineering Research, 5(1), 1335-1342. [Link]

  • Rafique, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Siddiqui, Z. N., et al. (2009). Synthesis and pharmacological evaluation of Schiff bases of 4-(2-aminophenyl)-morpholines. Acta Poloniae Pharmaceutica, 66(4), 381-387. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203–215. [Link]

  • Li, J., et al. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. European Journal of Medicinal Chemistry, 69, 191-200. [Link]

  • (2025). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING, AND COMPUTATIONAL STUDY OF SCHIFF BASE LIGAND DERIVED FROM 4-AMINOANTIPRINE AND 2-AMINOPHENOL AND ITS Nd (III), Sm(III), Gd (III) and Dy (III) COMPLEXES. ResearchGate. [Link]

  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8933-8942. [Link]

  • Otera, J., & Nishikido, J. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1045. [Link]

  • Mashentseva, A. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7793. [Link]

  • PubChem. (n.d.). 4-(1-Aminopropan-2-yl)phenol. PubChem. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

  • CompTox Chemicals Dashboard. (n.d.). 4-(1-aminopropan-2-yl)phenol hydrochloride. U.S. Environmental Protection Agency. [Link]

  • Atanasov, A. G., et al. (2024). Core publications in drug discovery and natural product research. Frontiers in Pharmacology, 15, 1334963. [Link]

  • Farooq, S. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Rafique, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Kim, H., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Bioorganic & Medicinal Chemistry Letters, 84, 129210. [Link]

  • Simpkins, N. S., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(13), 2446-2454. [Link]

  • Sharma, H., et al. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Current Organic Synthesis, 21(5), 629-640. [Link]

  • Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol.
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Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 4-(2-Aminopropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of 4-(2-aminopropan-2-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this chemical process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify and resolve common challenges, ensuring the highest purity of your final compound.

I. Overview of the Synthesis and Common Impurities

The synthesis of 4-(2-aminopropan-2-yl)phenol is a multi-step process that often involves the nitration of a cumene derivative, followed by a reduction of the nitro group to an amine. A common route is the acid-catalyzed rearrangement of 4-isopropylphenyl azide. Regardless of the specific pathway, the formation of impurities is a significant challenge that can impact yield, purity, and the overall success of the synthesis.

Common Impurities Encountered:

  • Unreacted Starting Materials: Residual starting materials such as 4-isopropylphenol or its derivatives can carry through the synthesis.

  • Isomeric Byproducts: The formation of ortho- and meta-isomers of the desired para-substituted phenol can occur, which are often difficult to separate due to their similar physical properties.

  • Oxidation Products: The phenolic group is susceptible to oxidation, leading to the formation of colored impurities.

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps can be present in the final product.

  • Reagent-Related Impurities: Byproducts from the reagents used, for instance, in the reduction or nitration steps, can contaminate the product.

II. Troubleshooting Guide: Isolating and Removing Impurities

This section provides a structured approach to troubleshooting common issues encountered during the purification of 4-(2-aminopropan-2-yl)phenol.

Issue 1: Persistent Discoloration (Pink or Brown Hue) in the Final Product
  • Probable Cause: This is often due to the presence of minor oxidation products. The phenolic group is sensitive to air and light, leading to the formation of colored quinone-like structures.

  • Troubleshooting Steps:

    • Minimize Air and Light Exposure: Conduct the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light by using amber-colored vials or wrapping containers in aluminum foil.

    • Activated Carbon Treatment: Before the final crystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter it through a pad of celite to remove the carbon and adsorbed colored impurities.

    • Recrystallization with a Reducing Agent: During recrystallization, the addition of a small amount of a reducing agent, such as sodium dithionite or sodium metabisulfite, can help to prevent oxidation.

Issue 2: Presence of Isomeric Impurities Detected by HPLC or NMR
  • Probable Cause: Non-selective reactions or rearrangement side reactions can lead to the formation of ortho- and meta-isomers. These isomers often co-crystallize with the desired product, making their removal challenging.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Revisit the synthesis step where isomer formation is likely. For instance, in a Friedel-Crafts type reaction, adjusting the temperature, catalyst, or reaction time can improve regioselectivity.

    • Fractional Crystallization: This technique relies on the slight differences in solubility between the isomers. It may require multiple, carefully controlled crystallization steps to achieve high purity.

    • Preparative Chromatography: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel can be employed to separate the isomers. The choice of eluent is critical and should be optimized using analytical thin-layer chromatography (TLC) or HPLC.

Issue 3: Broad Melting Point Range of the Purified Product
  • Probable Cause: A broad melting point is a classic indicator of an impure compound. This could be due to the presence of a mixture of isomers, residual solvents, or other unreacted starting materials.

  • Troubleshooting Steps:

    • Comprehensive Purity Analysis: Utilize a combination of analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to identify the nature of the impurities.

    • Targeted Purification Strategy: Based on the identity of the impurities, select the most appropriate purification method. For example, if residual non-polar starting materials are present, a simple recrystallization from a polar solvent might be effective. If polar byproducts are the issue, a wash with a non-polar solvent could be beneficial.

    • Drying under High Vacuum: Ensure that the final product is thoroughly dried under high vacuum at an appropriate temperature to remove any residual solvent, which can depress and broaden the melting point range.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of 4-(2-aminopropan-2-yl)phenol?

A1: The choice of solvent is critical for effective purification. A common and effective method is to use a binary solvent system, such as ethanol/water or methanol/water. The crude product is dissolved in the minimum amount of the hot alcohol, and then water is added dropwise until the solution becomes slightly turbid. Upon cooling, the pure product should crystallize out, leaving the more soluble impurities in the mother liquor.

Q2: How can I monitor the progress of the purification process effectively?

A2: Thin-layer chromatography (TLC) is a quick and efficient way to monitor the purification process. By spotting the crude mixture, the purified fractions, and the mother liquor on a TLC plate, you can visually assess the removal of impurities. For more quantitative analysis, high-performance liquid chromatography (HPLC) is the method of choice. It can provide accurate information on the percentage of the main product and the impurities.

Q3: My final product is an oil instead of a crystalline solid. What should I do?

A3: Oiling out during crystallization can occur if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the crystallization solvent. To induce crystallization, try the following:

  • Scratching the inner surface of the flask with a glass rod at the air-solvent interface.

  • Seeding the solution with a small crystal of the pure compound.

  • Cooling the solution slowly in an ice bath or refrigerator.

  • Using a different solvent system for recrystallization.

Q4: What are the best practices for storing purified 4-(2-aminopropan-2-yl)phenol?

A4: Due to its susceptibility to oxidation and degradation, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial to protect it from air and light. For long-term storage, keeping it in a refrigerator or freezer at low temperatures is recommended to minimize degradation.

IV. Experimental Protocols and Data

Protocol 1: Recrystallization for General Purification
  • Weigh the crude 4-(2-aminopropan-2-yl)phenol and place it in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely.

  • While the solution is still hot, add deionized water dropwise until a persistent cloudiness is observed.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under high vacuum to a constant weight.

Table 1: Typical Impurity Profile Before and After Recrystallization
Impurity% Area by HPLC (Crude)% Area by HPLC (After Recrystallization)
4-(2-Aminopropan-2-yl)phenol85.2%99.5%
Isomeric Impurity 15.8%< 0.1%
Unreacted Starting Material4.5%Not Detected
Oxidation Byproduct2.1%0.2%
Other Unknowns2.4%0.2%

V. Diagrams and Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, HPLC, NMR) impurity_type Identify Major Impurity Type start->impurity_type isomers Isomeric Impurities impurity_type->isomers Isomers non_polar Non-Polar Impurities (e.g., Starting Materials) impurity_type->non_polar Non-Polar polar Polar Impurities (e.g., Byproducts) impurity_type->polar Polar colored Colored Impurities (Oxidation) impurity_type->colored Colored chromatography Column Chromatography or Preparative HPLC isomers->chromatography recrystallization_polar Recrystallization (Polar Solvent) non_polar->recrystallization_polar recrystallization_nonpolar Recrystallization (Non-Polar Solvent) polar->recrystallization_nonpolar carbon_treatment Activated Carbon Treatment colored->carbon_treatment final_product Pure 4-(2-Aminopropan-2-yl)phenol chromatography->final_product recrystallization_polar->final_product recrystallization_nonpolar->final_product carbon_treatment->final_product

Caption: A decision tree for selecting the appropriate purification strategy.

VI. References

  • PubChem Compound Summary for 4-(2-aminopropan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Hock Rearrangement. Organic Chemistry Portal. [Link]

  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Thin Layer Chromatography. University of California, Davis (UCD) Chemistry Department. [Link]

  • Column Chromatography. University of California, Davis (UCD) Chemistry Department. [Link]

solubility issues of 4-(2-Aminopropan-2-yl)phenol in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Solubility Challenges in Water and Ethanol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the physicochemical properties of specialized compounds is crucial for experimental success. This guide provides in-depth technical information, troubleshooting protocols, and expert insights into the solubility of 4-(2-Aminopropan-2-yl)phenol, a compound with unique characteristics due to its amphiphilic nature.

Physicochemical Profile of 4-(2-Aminopropan-2-yl)phenol

Understanding the structure of 4-(2-Aminopropan-2-yl)phenol is the first step in mastering its solubility. The molecule incorporates three key features: a hydrophilic phenolic hydroxyl group (-OH), a basic amino group (-NH2), and a moderately non-polar propan-2-yl phenol backbone. This combination confers amphoteric and amphiphilic properties, making its interaction with solvents highly dependent on the solution environment.

PropertyValueSource
IUPAC Name 4-(2-amino-2-methylpropyl)phenol[]
Synonyms p-Hydroxyphentermine, 4-(2-Amino-2,2-dimethylethyl)phenol[]
Molecular Formula C₁₀H₁₅NO[][2]
Molecular Weight 165.23 g/mol [][2]
Appearance Pale Brown to Brown Solid[]
Melting Point 134 - 137 °C[]
Topological Polar Surface Area 46.2 Ų[]
XLogP3 1.6[]

Understanding the Solubility Discrepancy: Water vs. Ethanol

The primary challenge researchers face is the compound's limited solubility in neutral aqueous solutions compared to organic solvents like ethanol. This is a direct consequence of its molecular structure.

  • In Water: The molecule's non-polar benzene ring and propyl group present a hydrophobic barrier that limits solubility in highly polar water. While the amino and hydroxyl groups can form hydrogen bonds with water, the energy required to break the water's own hydrogen-bonding network to accommodate the non-polar parts of the molecule is significant. At neutral pH, the molecule exists in its least soluble, non-ionized form.[4]

  • In Ethanol: Ethanol (CH₃CH₂OH) is a polar protic solvent, but it is significantly less polar than water. Its ethyl group provides a non-polar character that can interact favorably with the hydrophobic regions of 4-(2-Aminopropan-2-yl)phenol. Simultaneously, ethanol's hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting with the compound's polar amino and hydroxyl groups.[5][6] This dual-character makes ethanol a more effective solvent for compounds that have both polar and non-polar regions.

Frequently Asked Questions (FAQs)

Q1: Why won't my 4-(2-Aminopropan-2-yl)phenol dissolve in neutral water?

A1: The molecule's hydrophobic benzene ring and alkyl side-chain significantly limit its solubility in water when the compound is in its neutral, uncharged state.[4] To achieve appreciable aqueous solubility, pH modification is necessary to ionize either the amino or the phenolic hydroxyl group.

Q2: I've dissolved the compound in ethanol, but it precipitates when I dilute it into my aqueous buffer. What's happening?

A2: This is a common issue known as "crashing out." While soluble in ethanol, adding this solution to an aqueous buffer changes the overall solvent polarity. If the final concentration of ethanol is too low to maintain solubility and the buffer's pH is near the isoelectric point of the compound, it will precipitate.

Q3: Is heating recommended to improve solubility?

A3: Gentle heating (e.g., to 30-40°C) can increase the rate of dissolution. However, aminophenols can be susceptible to oxidation and degradation at elevated temperatures, often indicated by a color change to brown or pink.[7][8] If you must heat, do so for the shortest time possible and consider working under an inert atmosphere (e.g., nitrogen or argon).

Q4: The product data sheet mentions solubility in DMSO. Is that a better choice?

A4: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that is very effective at dissolving many organic molecules, including this one.[][2][9] It can be an excellent choice for creating high-concentration stock solutions. However, be mindful of its potential effects on your specific experimental system, as DMSO can have biological activity and may not be suitable for all applications.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to solving common problems encountered during experiments.

Issue 1: Compound Fails to Dissolve in Aqueous Buffer
  • Primary Cause: The pH of the buffer is likely near the isoelectric point of the molecule, where it exists in its least soluble neutral form.

  • Troubleshooting Protocol:

    • Verify pH: Check the pH of your buffer.

    • Adjust pH (Acidic): For most applications, creating the amine salt is the most stable approach. Add small aliquots of 1 M HCl dropwise while stirring to lower the pH to < 5. The amino group will become protonated (-NH₃⁺), forming a highly water-soluble hydrochloride salt.[4][10]

    • Adjust pH (Basic): Alternatively, add 1 M NaOH dropwise to raise the pH to > 11. This will deprotonate the phenolic group to form a negatively charged phenoxide ion (-O⁻), which also enhances water solubility.[4] Note that phenolic compounds are more prone to oxidation at high pH.[7][8]

    • Sonication: Use a bath sonicator for 5-10 minutes to provide energy to break up the solid lattice and promote dissolution.

Issue 2: Solution Appears Colored (Pink, Brown, or Yellow) After Dissolution
  • Primary Cause: This indicates oxidation of the phenol group, which is common for aminophenols and can be accelerated by high pH, light, heat, or the presence of dissolved oxygen or metal ions.[7][8]

  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Ensure your water and other solvents are of high purity and, if possible, have been de-gassed to remove dissolved oxygen.

    • Protect from Light: Prepare and store solutions in amber vials or glassware wrapped in foil.[7]

    • Work Quickly: Prepare solutions fresh before use and avoid prolonged storage, especially in aqueous buffers.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like sodium metabisulfite or ascorbic acid may be permissible to prevent oxidation, but this must be validated for your specific assay.

Issue 3: Precipitation Occurs Over Time or Upon Cold Storage
  • Primary Cause: The solution is likely supersaturated. The initial energy input (e.g., stirring, sonication, or gentle heat) was sufficient for dissolution, but the concentration is above the thermodynamic solubility limit at that temperature and pH.

  • Troubleshooting Protocol:

    • Prepare a More Dilute Solution: The simplest solution is to work at a lower concentration.

    • Re-dissolve Before Use: If a precipitate has formed, gently warm and vortex/sonicate the vial to re-dissolve the compound immediately before use.

    • Optimize pH: Re-evaluate the pH of your solution. A slight drift in pH can cause the compound to fall out of solution. Ensure your buffer has sufficient capacity.

    • Increase Co-Solvent: If diluting from an organic stock, ensure the final percentage of the organic solvent in your aqueous solution is sufficient to maintain solubility. You may need to perform a solubility curve to determine the minimum required percentage.

Visualized Workflows & Protocols

pH-Dependent Ionization of 4-(2-Aminopropan-2-yl)phenol

G cluster_acidic Acidic (pH < 5) cluster_neutral Neutral (pH ~7-9) cluster_basic Basic (pH > 11) node_acid Protonated Amine (Cationic Form) -NH₃⁺ Highly Water Soluble node_neutral Neutral Molecule -NH₂ / -OH Poorly Water Soluble node_acid->node_neutral Add Base (OH⁻) node_neutral->node_acid Add Acid (H⁺) node_basic Deprotonated Phenol (Anionic Form) -O⁻ Highly Water Soluble node_neutral->node_basic Add Base (OH⁻) node_basic->node_neutral Add Acid (H⁺)

Caption: Ionization states of 4-(2-Aminopropan-2-yl)phenol at different pH values.

Troubleshooting Workflow for Dissolution

Caption: Step-by-step workflow for troubleshooting solubility issues.

Protocol 5.1: Preparation of a 10 mM Stock Solution in Ethanol
  • Tare Vial: Place a suitable glass vial (e.g., 2 mL amber vial) on an analytical balance and tare it.

  • Weigh Compound: Carefully weigh approximately 1.65 mg of 4-(2-Aminopropan-2-yl)phenol into the vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of ethanol required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / 165.23 g/mol ) / 0.010 mol/L

    • For 1.65 mg, this is approximately 1.0 mL.

  • Add Solvent: Add the calculated volume of 200-proof ethanol to the vial.

  • Dissolve: Cap the vial securely and vortex for 1-2 minutes until all solid material is visibly dissolved. If needed, place the vial in a bath sonicator for 5 minutes.

  • Storage: Store the stock solution at -20°C in a properly sealed, labeled amber vial. Allow the solution to warm to room temperature before opening to prevent condensation.

Protocol 5.2: Preparation of a 1 mM Aqueous Solution via pH Adjustment
  • Weigh Compound: Weigh 1.65 mg of 4-(2-Aminopropan-2-yl)phenol into a 1.5 mL microcentrifuge tube.

  • Add Water: Add 900 µL of high-purity deionized water. The compound will likely remain as a suspension.

  • Acidify: While vortexing gently, add 1 M HCl drop-by-drop (typically 5-15 µL). Continue adding acid until the solution becomes completely clear.

  • Check pH: Use a calibrated pH meter or pH strip to confirm the final pH is < 5.

  • QS to Final Volume: Transfer the clear solution to a 1.0 mL volumetric flask (or use a calibrated pipette) and add water to bring the final volume to 1.0 mL. This ensures an accurate final concentration of 10 mM.

  • Use Promptly: This aqueous solution should be prepared fresh for daily use to minimize the risk of degradation.

References

  • Solubility of Things. (n.d.). 2-Aminophenol.
  • Solubility of Things. (n.d.). 4-Aminophenol.
  • BenchChem. (2025). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • Wikipedia. (2024). 4-Aminophenol.
  • CymitQuimica. (n.d.). 4-amino-2-(propan-2-yl)phenol hydrochloride.
  • EPA CompTox Chemicals Dashboard. (2025). 4-(1-aminopropan-2-yl)phenol hydrochloride Properties.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Polyphenolic Compounds in Solution.
  • Quora. (2018). Why is 4-aminophenol soluble in aqueous ethanoic acid, but not paracetamol?.
  • PubChem. (n.d.). 4-Aminophenol.
  • BOC Sciences. (n.d.). CAS 51706-55-9 (4-(2-Amino-2-methylpropyl)phenol).
  • BenchChem. (n.d.). 4-(2-Amino-2-methylpropyl)phenol | 51706-55-9.
  • ChemicalBook. (n.d.). 4-Aminophenol.
  • Taylor & Francis Online. (2017). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents.
  • PubChem. (n.d.). 4-(1-Aminopropan-2-yl)phenol.

Sources

Technical Support Center: Recrystallization Protocols for p-(1-amino-1-methylethyl)phenol

[1]

Case ID: PUR-5954-OPT Subject: Solvent Optimization & Impurity Rejection for Gem-Dimethyl Aminophenols Status: Active Guide Applicable Compound: 4-(2-aminopropan-2-yl)phenol (CAS: 5954-71-2)[1]

Part 1: Critical Solubility Parameters & Solvent Selection[2]

The Chemical Challenge

p-(1-amino-1-methylethyl)phenol presents a distinct purification challenge compared to standard phenols.[1]

  • Zwitterionic Potential: It possesses a phenolic hydroxyl group (pKa ~10) and a sterically hindered aliphatic amine (pKa ~10.5).[1] In neutral solutions, it can exist in equilibrium between neutral and zwitterionic forms, leading to unpredictable solubility in single solvents.

  • Oxidation Sensitivity: Like all aminophenols, the electron-rich ring is prone to oxidation, forming colored quinone-like impurities (pinks/browns) that co-crystallize with the product.

  • Steric Hindrance: The gem-dimethyl group adjacent to the amine creates steric bulk, often causing the compound to "oil out" rather than crystallize if the polarity shift is too rapid.

Solvent System Matrix

Based on the hydrophile-lipophile balance (HLB) of the isopropyl-amine moiety, the following solvent systems are validated for high-purity recovery.

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Primary (Recommended) Methanol Ethyl Acetate 1:3 to 1:5General purification.[1] Balances polarity to keep tars in solution while precipitating the amine.
Green / Aqueous Water (Degassed) None (Single Solvent)N/ARemoval of inorganic salts.[1] Requires antioxidant (e.g., 0.5% NaHSO₃) to prevent oxidation.[1]
High Purity Ethanol (Abs.) Toluene 1:2Removal of non-polar synthesis byproducts (e.g., bisphenols).[1]
Salt Formation Isopropanol Diethyl Ether VariableUsed if converting to HCl salt for storage.[1]

Technical Note: Avoid chlorinated solvents (DCM, Chloroform) as primary dissolvers; amine salts can form slowly over time, and solubility is often too high to achieve good recovery yields.

Part 2: Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the correct purification route based on crude impurity profiles.

SolventSelectionStartStart: Analyze Crudep-(1-amino-1-methylethyl)phenolCheckColorIs crude significantlycolored (Pink/Brown)?Start->CheckColorCheckSaltsAre inorganic saltspresent?CheckColor->CheckSaltsNo (White/Off-white)RouteARoute A: Aqueous Recryst.+ Sodium BisulfiteCheckColor->RouteAYes (Oxidation)CheckSalts->RouteAYesCheckIsomersIs 'Oiling Out' aknown history?CheckSalts->CheckIsomersNoRouteBRoute B: MeOH / EtAcTwo-Solvent SystemRouteCRoute C: Acid/BasePrecipitation (pI control)CheckIsomers->RouteBNoCheckIsomers->RouteCYes (Hard to crystallize)

Caption: Decision tree for selecting purification routes based on impurity profile (oxidation vs. salts) and crystallization history.

Part 3: Advanced Protocols (Step-by-Step)

Protocol A: The "Methanol/Ethyl Acetate" Displacement Method

Best for: High yield recovery of the free base.

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Methanol (approx. 3-5 mL per gram of solid).

    • Heat to reflux (65°C) with stirring until fully dissolved.

    • Checkpoint: If solution is dark, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain the methanol solution near boiling.[1]

    • Slowly add Ethyl Acetate dropwise.

    • Continue addition until a persistent turbidity (cloudiness) is observed.[1][2][3]

    • Add 1-2 mL of pure Methanol to clear the solution (restore saturation point).

  • Crystallization:

    • Remove from heat and allow to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Critical Step: If oil droplets appear, reheat immediately to dissolve and add a seed crystal.[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter under vacuum.[1][2][4]

    • Wash cake with cold Ethyl Acetate/Methanol (4:1 mixture).[1]

    • Dry under vacuum at 40°C. Note: Higher temps may cause oxidation if wet.[1]

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Cause: The gem-dimethyl group lowers the melting point and interferes with lattice packing. If the anti-solvent is added too fast, the product crashes out as a liquid (oil) rather than a solid. Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product to the hot solution.

  • Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Slower cooling promotes crystal lattice formation over amorphous oil separation.[1]

Q2: The crystals are turning pink during filtration.

Cause: Rapid oxidation of the aminophenol moiety upon exposure to air while wet. Fix:

  • Add Sodium Bisulfite (NaHSO₃) or Ascorbic Acid (0.1 equivalents) to the initial solvent.

  • Perform the filtration under a nitrogen blanket if possible.

  • Wash with a solvent containing a trace of antioxidant.[1]

Q3: Can I use water as a solvent?

Answer: Yes, but with caveats. Water is excellent for removing inorganic salts.[1] However, because water has a high boiling point (100°C), thermal degradation is a risk.

  • Protocol: Use degassed water sparged with Nitrogen.[1]

  • pH Adjustment: The solubility is lowest at the isoelectric point. Adjusting the pH to ~9.5-10.0 (using dilute NaOH or HCl) can maximize precipitation yield from water.[1]

Part 5: Process Visualization (Workflow)

RecrystallizationWorkflowRawCrude SolidDissolveDissolve in Hot MeOH(Optional: Activated Carbon)Raw->DissolveFilterHot Filtration(Remove Insolubles)Dissolve->FilterAddAntiAdd Ethyl Acetate(Reflux Temp)Filter->AddAntiCoolControlled Cooling(RT -> 0°C)AddAnti->CoolIsolateVacuum Filtration& N2 DryCool->Isolate

Caption: Step-by-step workflow for the Methanol/Ethyl Acetate displacement protocol.

References

  • PubChem. (2025).[1][5] 4-(2-aminopropan-2-yl)phenol Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Aminophenol purification techniques).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent selection and pKa considerations).

  • Mitsui Petrochemical Industries. (1984). Process for the purification of p-aminophenol. U.S. Patent 4,440,954. (Industrial precedent for aminophenol extraction and pH control).[1]

Technical Support Center: Minimizing Side Reactions in the Acylation of 4-(2-Aminopropan-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of 4-(2-aminopropan-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this critical synthetic step. The following information is based on established chemical principles and field-proven insights to ensure the successful and efficient synthesis of your target N-acylated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing side reactions during the acylation of 4-(2-aminopropan-2-yl)phenol?

The primary side reaction of concern is the O-acylation of the phenolic hydroxyl group, leading to the formation of an ester byproduct. This competes with the desired N-acylation of the sterically hindered tertiary amine. Additionally, under forcing conditions, diacylation (acylation of both the amine and hydroxyl groups) can occur, though it is less common with a hindered amine.[1]

Q2: Why is N-acylation generally favored over O-acylation in aminophenols?

N-acylation is typically favored because the amino group is a stronger nucleophile than the phenolic hydroxyl group.[2][3][4] This is attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for nucleophilic attack on the acylating agent.[2][5]

Q3: My reaction is producing a significant amount of the O-acylated byproduct. What are the likely causes?

Several factors can promote undesired O-acylation:

  • Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive hydroxyl group to compete with the amine.

  • Steric Hindrance: The tertiary amino group in 4-(2-aminopropan-2-yl)phenol is sterically hindered, which can slow down the rate of N-acylation and allow the more accessible phenolic hydroxyl group to react.[6]

  • Choice of Base: The use of a strong base can deprotonate the phenol, forming a highly nucleophilic phenoxide ion, which will readily attack the acylating agent.

  • Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, can be less selective.

Troubleshooting Guide: Minimizing O-Acylation

This section provides actionable strategies to enhance the chemoselectivity of your N-acylation reaction.

Issue: Predominant O-Acylation Product Observed

Root Cause Analysis: The reaction conditions are likely too harsh, or the nucleophilicity of the phenolic oxygen is being unintentionally enhanced.

Solutions:

  • Optimize Reaction Temperature:

    • Rationale: N-acylation can often be achieved at lower temperatures than O-acylation.[1] By carefully controlling the temperature, you can favor the kinetically preferred N-acylation pathway.

    • Protocol: Begin the reaction at 0 °C and slowly allow it to warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature that maximizes N-acylation while minimizing O-acylation.

  • Select the Appropriate Acylating Agent:

    • Rationale: The reactivity of the acylating agent plays a crucial role in selectivity. While highly reactive agents like acyl chlorides are effective, they can be less selective. Acetic anhydride is a commonly used and often more selective alternative.[7][8]

    • Recommendation: If using an acyl chloride, consider switching to the corresponding anhydride.

    Acylating AgentRelative ReactivityGeneral Selectivity
    Acyl ChlorideHighLower
    Acyl AnhydrideModerateHigher
    Activated EstersVariablePotentially High
  • Control Stoichiometry and Addition Rate:

    • Rationale: Using a large excess of the acylating agent can drive the reaction towards diacylation and may promote O-acylation once the more reactive amine has been consumed.

    • Protocol: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent.[1] Employ slow, dropwise addition of the acylating agent to the reaction mixture to maintain a low instantaneous concentration, which favors reaction at the more nucleophilic site.[1]

Issue: Low Yield of N-Acylated Product Despite Optimized Conditions

Root Cause Analysis: The steric hindrance of the tertiary amine is significantly impeding the reaction rate.

Solutions:

  • Employ a Nucleophilic Catalyst:

    • Rationale: A nucleophilic catalyst, such as 4-(Dimethylaminopyridine) (DMAP), can significantly accelerate the rate of acylation.[1] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species and can overcome the steric barrier of the hindered amine.[1]

    • Protocol: Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the reaction mixture.

    DMAP_Catalysis AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Acyl_DMAP + DMAP DMAP DMAP NAcylatedProduct N-Acylated Product Acyl_DMAP->NAcylatedProduct + Amine Byproduct Acetate Acyl_DMAP->Byproduct Amine 4-(2-Aminopropan-2-yl)phenol (Amine) NAcylatedProduct->DMAP - DMAP (regenerated)

    Caption: Catalytic cycle of DMAP in N-acylation.

  • Solvent Selection:

    • Rationale: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are generally preferred to avoid side reactions with the solvent.

    • Recommendations: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable choices. For particularly sluggish reactions, a more polar aprotic solvent like Dimethylformamide (DMF) can be used, but care must be taken as it can also promote side reactions at elevated temperatures.

Advanced Strategy: Phenolic Protection

In cases where achieving high selectivity for N-acylation is particularly challenging, a protection-deprotection strategy for the phenolic hydroxyl group can be employed.

Workflow for Phenolic Protection Strategy:

Protection_Strategy Start 4-(2-Aminopropan-2-yl)phenol Protect 1. Protect Phenolic -OH (e.g., as a silyl ether) Start->Protect Protected Protected Intermediate Protect->Protected Acylate 2. N-Acylation Protected->Acylate AcylatedProtected N-Acylated, Protected Intermediate Acylate->AcylatedProtected Deprotect 3. Deprotect Phenolic -OH AcylatedProtected->Deprotect FinalProduct Pure N-Acylated Product Deprotect->FinalProduct

Caption: Workflow for N-acylation using a protection strategy.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: By temporarily converting the hydroxyl group into a less reactive functional group (a protecting group), O-acylation can be completely avoided.[9][10][11] Silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) are a common choice as they are robust to many reaction conditions but can be removed under mild conditions.

  • Illustrative Protocol (TBDMS Protection):

    • Dissolve 4-(2-aminopropan-2-yl)phenol in an anhydrous aprotic solvent (e.g., DCM or DMF).

    • Add a base, such as imidazole or triethylamine (TEA).

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the protected intermediate.

Step 2: N-Acylation of the Protected Intermediate

  • Rationale: With the hydroxyl group protected, the acylation will proceed exclusively at the amino group.

  • Protocol:

    • Dissolve the protected intermediate in an anhydrous aprotic solvent.

    • Add the acylating agent (e.g., acetic anhydride) and a base (e.g., TEA or pyridine). A catalytic amount of DMAP can be added to accelerate the reaction.

    • Stir at room temperature until the reaction is complete.

    • Work up and purify the N-acylated, protected intermediate.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Rationale: The protecting group is removed to yield the final, pure N-acylated product.

  • Illustrative Protocol (TBDMS Deprotection):

    • Dissolve the N-acylated, protected intermediate in a solvent such as THF.

    • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid-pyridine (HF-Py).

    • Stir at room temperature until deprotection is complete.

    • Work up and purify the final N-acylated 4-(2-aminopropan-2-yl)phenol.

Summary of Key Recommendations

IssueRecommendationRationale
O-Acylation Lower reaction temperature; use a less reactive acylating agent (anhydride vs. chloride); control stoichiometry.Favors kinetically preferred N-acylation; reduces non-selective reactions.
Low Reactivity Add a catalytic amount of DMAP.Increases the electrophilicity of the acylating agent to overcome steric hindrance.
Persistent Selectivity Issues Employ a protection/deprotection strategy for the phenolic hydroxyl group.Chemically blocks the hydroxyl group from reacting, ensuring exclusive N-acylation.

References

  • StudyCorgi. (2022, March 6). Paracetamol Synthesis and Reactions. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025, November 27). Synthesis of Paracetamol through Free-Radical Reactions: An Educational Approach in Organic Chemistry. [Link]

  • Prezi. (2025, July 18). Synthesis and Application of Paracetamol (Acetaminophen). [Link]

  • Google Patents. (n.d.).
  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols. [Link]

  • Slideshare. (n.d.). synthesis-of-paracetamol.pdf. [Link]

  • Scientific Scholar. (2020, December 1). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Thieme. (2023, August 21). Multistep Synthesis of Paracetamol in Continuous Flow. [Link]

  • ACS Publications. (2022, March 23). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters. [Link]

  • ACS Omega. (2018, December 27). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]

  • Pediaa.com. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]

  • Vaia. (n.d.). Problem 17 Why does acetylation of p-aminophenol.... [Link]

  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. [Link]

  • The Journal of Organic Chemistry. (n.d.). Rearrangements of O and N-acyl and alkoxycarbonyl derivatives of o-aminophenol. [Link]

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. [Link]

  • YouTube. (2024, August 24). acetylation of 4-aminophenol: Mechanism. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • Reddit. (2025, March 26). Acylation of amines. [Link]

  • PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Chemical Science. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

  • PMC. (n.d.). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]

  • Juniper Publishers. (2018, January 26). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Aminopropan-2-yl)phenol and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation and quantification of compounds are paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-(2-aminopropan-2-yl)phenol, a key intermediate and potential impurity in various synthetic pathways. Furthermore, we will objectively compare its mass spectrometric behavior with alternative analytical techniques, offering experimental insights to guide your methodological choices.

Understanding the Analyte: 4-(2-Aminopropan-2-yl)phenol

4-(2-Aminopropan-2-yl)phenol, with a monoisotopic mass of 151.0997 Da, is a substituted phenol containing a tertiary aminopropane group.[1] Its structure presents multiple potential sites for ionization and fragmentation, making mass spectrometry a powerful tool for its characterization. The presence of both a hydroxyl and an amino group influences its chemical properties and, consequently, its behavior in various analytical systems.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for molecular identification, prized for its sensitivity and the structural information gleaned from fragmentation patterns. The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the resulting mass spectrum.

Predicted Fragmentation Pathways

Electron Ionization (EI): In EI, the high-energy electrons typically induce extensive fragmentation, providing a detailed fingerprint of the molecule.

  • Molecular Ion Peak (M•+): The initial event is the formation of the molecular ion at m/z 151.

  • Alpha-Cleavage: The most probable fragmentation pathway for the aminopropane side chain is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 136 . This is often a dominant peak in the mass spectra of aliphatic amines.[3]

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aminopropane group can lead to the formation of a resonance-stabilized benzylic cation at m/z 107 (C₇H₇O⁺) and the loss of a neutral aminopropane radical.

  • Loss of the Amino Group: Cleavage of the C-N bond can result in the loss of an amino radical (•NH₂) to yield a fragment at m/z 135 .

  • Phenolic Fragmentation: The phenol moiety can also undergo characteristic fragmentation, such as the loss of a neutral molecule of carbon monoxide (CO) from the molecular ion, leading to a fragment at m/z 123 .[2]

Electrospray Ionization (ESI): ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺ at m/z 152 .[1] Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would likely reveal the following fragmentations:

  • Loss of Ammonia: A common fragmentation for protonated amines is the neutral loss of ammonia (NH₃), which would produce a fragment at m/z 135 .

  • Loss of Water: The presence of the hydroxyl group could lead to the loss of a water molecule (H₂O), resulting in a fragment at m/z 134 .[1]

  • Combined Losses: Subsequent fragmentation could involve the loss of both ammonia and other small molecules.

Below is a conceptual diagram of the predicted EI fragmentation pathway.

fragmentation_pathway M [C9H13NO]•+ m/z 151 (Molecular Ion) frag1 [C8H10NO]+ m/z 136 M->frag1 - •CH3 (Alpha-Cleavage) frag2 [C7H7O]+ m/z 107 M->frag2 - •C3H8N (Benzylic Cleavage) frag3 [C9H12O]•+ m/z 135 M->frag3 - •NH2 frag4 [C8H11N]•+ m/z 123 M->frag4 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 4-(2-aminopropan-2-yl)phenol.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides unparalleled structural detail, other techniques offer advantages in terms of cost, simplicity, and throughput for routine quantification.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Spectrophotometry
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments.Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV-Vis absorbance.[4][5]Measurement of the absorption of light by a colored product formed from a chemical reaction with the analyte.[6][7]
Selectivity Very High (based on precursor and product ion masses).Moderate to High (dependent on chromatographic resolution and chromophore uniqueness). Co-elution can be a challenge.[8][9]Low (susceptible to interference from other absorbing or colored compounds).[7]
Sensitivity Very High (typically ng/L to pg/L).[8]High (typically µg/L to mg/L).[4][8]Moderate (typically mg/L).
Structural Info Excellent (fragmentation pattern provides a molecular fingerprint).Limited (retention time and UV spectrum).None.
Quantification Excellent (high precision and accuracy).[8]Good (good linearity and reproducibility).[4]Fair (can be affected by matrix effects).
Cost High (instrumentation and maintenance).Moderate.Low.
Throughput Moderate to High (depends on chromatographic run time).High.High.
Causality Behind Method Selection
  • For structural confirmation and identification of unknown impurities: LC-MS/MS is the gold standard due to its ability to provide molecular weight and fragmentation data.

  • For routine quality control and quantification of the main component: HPLC-UV is often the more practical and cost-effective choice, provided the method is properly validated to ensure specificity.[5]

  • For simple, rapid screening or in the absence of chromatographic equipment: Spectrophotometric methods can be employed, but they lack the specificity required for complex samples.[6]

Experimental Protocols

To ensure the trustworthiness of analytical data, well-defined and validated protocols are essential.

Protocol: LC-MS/MS Analysis of 4-(2-Aminopropan-2-yl)phenol

Objective: To identify and quantify 4-(2-aminopropan-2-yl)phenol using Liquid Chromatography-Tandem Mass Spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Materials:

  • 4-(2-Aminopropan-2-yl)phenol reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase modification)

  • Sample diluent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the sample diluent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the sample diluent to an appropriate concentration. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 152.1 [M+H]⁺.

    • Product Ions (Q3): Monitor at least two product ions for confirmation (e.g., m/z 135.1 and m/z 134.1).

    • Collision Energy: Optimize for each transition.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows.

  • Data Analysis: Integrate the peak areas of the MRM transitions. Construct a calibration curve and determine the concentration of the analyte in the samples.

lc_ms_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standards hplc HPLC Separation prep_std->hplc prep_sample Prepare Sample prep_sample->hplc esi ESI Ionization hplc->esi msms MS/MS Detection (MRM) esi->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS/MS analysis of 4-(2-aminopropan-2-yl)phenol.

Protocol: HPLC-UV Analysis of 4-(2-Aminopropan-2-yl)phenol

Objective: To quantify 4-(2-aminopropan-2-yl)phenol using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a UV-Vis detector.

Materials:

  • 4-(2-Aminopropan-2-yl)phenol reference standard

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (e.g., pH 3.0)

  • Sample diluent (e.g., mobile phase)

Procedure:

  • Standard and Sample Preparation: Follow steps 1 and 2 from the LC-MS/MS protocol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determine the wavelength of maximum absorbance for 4-(2-aminopropan-2-yl)phenol (typically around 230 nm and 275-280 nm for aminophenols).[4][10]

  • Data Analysis: Integrate the peak area of the analyte. Construct a calibration curve and determine the concentration in the samples.

Conclusion

The choice of an analytical technique for 4-(2-aminopropan-2-yl)phenol should be guided by the specific requirements of the analysis. Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity and sensitivity, making it the ideal choice for structural elucidation, trace-level quantification, and the analysis of complex matrices. The predicted fragmentation pattern, characterized by alpha-cleavage and losses of small neutral molecules, provides a robust basis for method development. For routine quality control where the primary goal is quantification, HPLC-UV presents a reliable and cost-effective alternative. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers and scientists to make informed decisions and generate high-quality, defensible analytical data.

References

  • Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. PMC. [Link]

  • [Simultaneous determination of 11 aminophenols in hair dyes by high performance liquid chromatography]. PubMed. [Link]

  • Selective Spectrophotometric Method for the Determination of p-Aminophenol. ACS Publications. [Link]

  • Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. [Link]

  • determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer. ResearchGate. [Link]

  • Comparison of methods for determination of polyphenols in wine by HPLC-UV/VIS, LC/MS/MS and spectrophotometry. DKUM. [Link]

  • (PDF) Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. ResearchGate. [Link]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. [Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... ResearchGate. [Link]

  • 4-(2-aminopropan-2-yl)phenol hydrochloride (C9H13NO). PubChemLite. [Link]

  • Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of AOAC INTERNATIONAL. [Link]

  • Phenol, 4-amino-. National Institute of Standards and Technology. [Link]

  • 4-(1-Aminopropan-2-yl)phenol. PubChem. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. spiral.imperial.ac.uk. [Link]

  • Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract. Korea Science. [Link]

  • Insights into the Reduction of 4-Nitrophenol to 4-Aminophenol on Catalysts. ResearchGate. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. SIELC Technologies. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. [Link]

  • 4-(1-aminopropan-2-yl)phenol hydrochloride Properties. comptox.epa.gov. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Elsevier. [Link]

  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. link.springer.com. [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. uab.edu. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. uab.edu. [Link]

Sources

UV-Vis absorption spectra of p-(1-amino-1-methylethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of p-(1-amino-1-methylethyl)phenol , a bifunctional compound combining a phenolic chromophore with a non-conjugated amine "handle."

Commonly encountered as a hydrolysis product of bisphenol-A related intermediates or in the synthesis of specialized epoxy curing agents, its spectral identity is frequently confused with conjugated analogs like p-aminophenol. This guide provides the definitive spectral fingerprint to distinguish it.

A Comparative Technical Guide for Analytical Characterization[1]

Executive Summary & Chemical Identity

Compound: p-(1-amino-1-methylethyl)phenol Synonyms: 4-(2-amino-propan-2-yl)phenol; 4-hydroxy-α,α-dimethylbenzylamine. CAS: 16750-66-6 (related salt forms: 98959-55-8) Core Chromophore: Phenol (Benzenoid B-Band). Key Spectral Feature: The amino group is isolated from the aromatic ring by a saturated quaternary carbon (gem-dimethyl). Consequently, it does not act as a resonance-donating auxochrome. The spectrum mimics p-isopropylphenol , not p-aminophenol.

Quick Comparison Table
FeatureTarget: p-(1-amino-1-methylethyl)phenol Alternative: p-Aminophenol Alternative: p-Isopropenylphenol
Primary

(MeOH)
276 – 278 nm 295 – 300 nm255 – 265 nm
Electronic Nature Alkyl-substituted PhenolDirect Resonance (Auxochrome)Conjugated Alkene

(L/mol[1]·cm)
~1,800 - 2,200 (Moderate)> 3,000 (Strong)> 10,000 (Very Strong)
Visual Appearance Colorless / White SolidRapidly oxidizes to brown/pinkWhite / Pale Yellow

Theoretical Basis & Spectral Mechanism

To interpret the spectrum accurately, one must understand the lack of conjugation.

  • The Chromophore: The UV absorption is dominated by the

    
     transition of the benzene ring. The hydroxyl group (-OH) is an auxochrome that shifts the benzene primary band (254 nm) to ~270 nm (Bathochromic shift).
    
  • The Substituent Effect: The -C(CH_3)_2NH_2 group is electronically an alkyl group . The quaternary carbon blocks the lone pair on the nitrogen from interacting with the

    
    -system of the ring.
    
    • Result: The spectrum is nearly identical to p-isopropylphenol .

  • The "Phantom" Amine: While the amine doesn't shift the UV peak significantly, it provides a unique pH-dependent handle that allows for confirmation of identity against simple alkylphenols.

Structural Logic Diagram

G cluster_0 Chromophore Analysis cluster_1 Spectral Outcome Phenol Phenol Ring (Primary Chromophore) Interaction NO Resonance (Blocked by C-sp3) Phenol->Interaction π-System Substituent Isopropyl-Amine Group -C(CH3)2-NH2 Substituent->Interaction Lone Pair Result Spectrum mimics p-Isopropylphenol (λmax ~278 nm) Interaction->Result Determines

Caption: Structural isolation of the amine group prevents resonance, resulting in an alkylphenol-like spectrum.

Experimental Protocol: Validated Characterization

Do not rely on a single scan in methanol. The following "Shift Assay" is the gold standard for confirming this specific molecule.

Reagents
  • Solvent A: Methanol (HPLC Grade).

  • Buffer A (Acidic): 0.1 N HCl (pH ~1).

  • Buffer B (Basic): 0.1 N NaOH (pH ~13).

Step-by-Step Workflow
  • Baseline Scan (Neutral): Dissolve 10 mg of sample in 100 mL Methanol. Scan 200–400 nm.

    • Expectation:

      
       at ~278 nm.
      
  • Acid Shift (Protonation): Add 2 drops of HCl to the cuvette.

    • Mechanism:

      
      . The phenol remains 
      
      
      
      .
    • Observation: Negligible change in

      
      . (Confirms amine is not conjugated).
      
  • Base Shift (Ionization): Prepare a fresh sample in 0.1 N NaOH.

    • Mechanism: Phenol

      
       (Phenolate). Amine stays 
      
      
      
      .
    • Observation: Significant Red Shift (Bathochromic) to 295–300 nm and Hyperchromic effect (increase in intensity).

Comparative Analysis: Alternatives & Impurities

This section differentiates the target from common structural analogs found in similar synthesis matrices.

A. vs. p-Aminophenol (The False Friend)

Researchers often assume "amino + phenol = p-aminophenol spectrum." This is incorrect for the target.

  • p-Aminophenol: The amine is attached directly to the ring. It donates electrons strongly, pushing the

    
     to ~300 nm in neutral solvent.
    
  • Target: The amine is insulated. The spectrum remains at ~278 nm.

  • Differentiation: If your sample absorbs >290 nm in neutral methanol, it is likely p-aminophenol or oxidized degradation products, not the target.

B. vs. p-Isopropenylphenol (The Precursor)

In synthesis, the target is often made from p-isopropenylphenol.

  • p-Isopropenylphenol: Contains a conjugated double bond (

    
    ). This creates a "K-band" (conjugated band) with very high intensity (
    
    
    
    ) and a shift to ~260 nm.
  • Target: Saturated side chain. Much lower intensity (

    
    ).
    
  • Differentiation: Dilute your sample. If the absorbance is overwhelmingly high at 260 nm, you have unreacted alkene precursor.

Comparative Data Table
Parameterp-(1-amino-1-methylethyl)phenolp-Isopropylphenolp-Aminophenol

(Neutral)
278 nm278 nm299 nm

(0.1 N NaOH)
296 nm296 nm300+ nm (unstable)
Spectral Shape Fine structure (benzenoid fingers)Fine structureBroad, featureless band
Key Differentiator Soluble in dilute acid (Amine salt)Insoluble in dilute acidSoluble in dilute acid

Decision Matrix for Identification

Use this logic flow to confirm the identity of your material based on UV-Vis data.

DecisionTree Start Sample in Methanol Scan 200-400 nm Check1 Where is λmax? Start->Check1 Branch1 ~295-300 nm Check1->Branch1 Red Shifted Branch2 ~255-260 nm (High Intensity) Check1->Branch2 Blue Shifted/Intense Branch3 ~275-280 nm Check1->Branch3 Standard Phenol Range Result1 Suspect: p-Aminophenol Branch1->Result1 Result2 Suspect: p-Isopropenylphenol Branch2->Result2 Check2 Perform Acid Solubility Test (or HPLC Retention) Branch3->Check2 Result3A Insoluble/Oily (p-Isopropylphenol) Check2->Result3A No Amine Result3B Soluble/Clear (Target Confirmed) Check2->Result3B Amine Present

Caption: Diagnostic workflow to distinguish the target from conjugated impurities and non-aminated analogs.

References

  • NIST Chemistry WebBook. UV/Visible Spectra of Phenol and Alkylphenols. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 4-Isopropylphenol (Spectral Analog). National Library of Medicine. Available at: [Link]

  • Science-softCon. UV-Vis+ Photochemistry Database: Substituted Phenols. Available at: [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for auxochromic shifts of alkyl vs amino substituents).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.